GZ-793A
描述
属性
CAS 编号 |
1356447-90-9 |
|---|---|
分子式 |
C26H38ClNO4 |
分子量 |
464.0 g/mol |
IUPAC 名称 |
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1 |
InChI 键 |
FLFFCQKGCYZDOI-SJUVJREQSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CC[C@H]2CCC[C@H](N2C[C@H](CO)O)CCC3=CC=C(C=C3)OC.Cl |
规范 SMILES |
COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GZ-793A; GZ 793A; GZ793A; |
产品来源 |
United States |
Foundational & Exploratory
GZ-793A: A Deep Dive into its VMAT2-Mediated Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of GZ-793A, a lobelane analog, and its intricate mechanism of action at the vesicular monoamine transporter 2 (VMAT2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex interactions to elucidate the therapeutic potential of this compound, particularly in the context of methamphetamine abuse.
Core Interaction: A Surmountable Allosteric Inhibition
This compound acts as a potent and selective inhibitor of VMAT2.[1][2] Its primary mechanism is characterized as a surmountable allosteric inhibition of dopamine (DA) uptake into synaptic vesicles.[1][3] This means that this compound binds to a site on the VMAT2 protein distinct from the dopamine binding site, and its inhibitory effect can be overcome by increasing concentrations of dopamine.[1] This interaction is crucial in its ability to attenuate the effects of methamphetamine (METH), which relies on VMAT2 to increase cytosolic dopamine levels.[1]
Quantitative Profile of this compound at VMAT2
The following tables summarize the key quantitative parameters defining the interaction of this compound with VMAT2.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.026 µM | Rat | In vitro | [4] |
| Dopamine Release (EC50) | High-affinity site: 15.5 nM | Rat | [³H]Dopamine Release from Synaptic Vesicles | [1][3][5] |
| Low-affinity site: 29.3 µM | Rat | [³H]Dopamine Release from Synaptic Vesicles | [1][3][5] |
Table 1: Binding Affinity and Potency of this compound at VMAT2.
| Parameter | Finding | Species | Model | Reference |
| METH-Evoked DA Release | Dose-dependently inhibits METH-induced DA release from rat striatal slices.[2] A rightward shift in the METH concentration-response curve with a Schild regression slope of 0.49 ± 0.08, consistent with surmountable allosteric inhibition.[3] | Rat | In vitro striatal slices | [2][3] |
| METH Self-Administration | Dose-dependently decreases METH self-administration.[6] Oral administration of 120 and 240 mg/kg significantly decreased METH infusions.[6] | Rat | In vivo self-administration | [6] |
| Food-Maintained Responding | Does not significantly alter food-maintained responding at doses effective against METH self-administration.[6] | Rat | In vivo operant conditioning | [6] |
| Cue-Induced Reinstatement of METH-Seeking | Pretreatment with 15 mg/kg this compound decreased cue-induced reinstatement.[7] | Rat | In vivo reinstatement model | [7] |
Table 2: In Vitro and In Vivo Efficacy of this compound.
Visualizing the Mechanism and Experimental Approaches
To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
what is the chemical structure of GZ-793A
An In-depth Technical Guide to GZ-793A, a Selective VMAT2 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Chemical Structure and Identity
This compound is a water-soluble analog of lobelane, a compound derived from the alkaloid lobeline.[1] Its systematic chemical name is (R)-3-[2,6-cis-Di(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol.[2][3][4] The hydrochloride salt form is also commonly referenced.[1][5][6]
-
IUPAC Name: (2R)-3-[(2S,6R)-2,6-bis(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol
-
Molecular Formula: C₂₈H₄₁NO₄
-
Key Structural Features: this compound features a central piperidine ring with two cis-oriented 4-methoxyphenethyl groups at the 2 and 6 positions. An (R)-propane-1,2-diol moiety is attached to the piperidine nitrogen, which enhances its water solubility compared to its parent compound, lobelane.[7]
Below is a diagram representing the logical relationship of this compound to its parent compounds.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[8][9] VMAT2 is a transport protein located on synaptic vesicles responsible for sequestering cytosolic monoamines, such as dopamine, into the vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts this process.
The primary application of this compound in research has been to counteract the neurochemical effects of methamphetamine.[1][5] Methamphetamine increases extracellular dopamine by promoting its release from synaptic vesicles via VMAT2.[7] this compound inhibits this methamphetamine-evoked dopamine release.[1][2][9]
Studies suggest a complex interaction mechanism where this compound binds to multiple sites on the VMAT2 protein.[2][4][9] This results in a potent inhibition of dopamine uptake and a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[2][4][9]
The proposed signaling pathway is visualized below.
Quantitative Pharmacological Data
The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro and ex vivo experiments.
| Target Interaction | Assay | Value | Reference |
| VMAT2 | Inhibition of [³H]dopamine uptake | Kᵢ = 29 nM | [7][8] |
| VMAT2 (DTBZ site) | Inhibition of [³H]dihydrotetrabenazine binding | Kᵢ = 8.29 µM | [7] |
| VMAT2 (High-affinity site) | This compound-evoked [³H]dopamine release | EC₅₀ = 15.5 nM | [2][4][9] |
| VMAT2 (Low-affinity site) | This compound-evoked [³H]dopamine release | EC₅₀ = 29.3 µM | [2][4][9] |
| hERG Channel | Inhibition of [³H]dofetilide binding | Kᵢ ≈ 800 nM | [1] |
| hERG Channel | Inhibition of current flow | IC₅₀ ≈ 70 nM | [1] |
| Functional Inhibition | Assay | Value | Reference |
| Inhibition of METH effects | Schild Regression (vs. METH-evoked [³H]DA release) | Slope = 0.49 ± 0.08 | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
[³H]Dopamine Release from Isolated Striatal Synaptic Vesicles
This assay measures the ability of this compound to evoke dopamine release from synaptic vesicles and to inhibit methamphetamine-induced release.
-
Vesicle Preparation: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptic vesicles, which are then resuspended.
-
[³H]Dopamine Loading: Vesicles are incubated with [³H]dopamine to allow for uptake via VMAT2.
-
Release Assay: The [³H]dopamine-loaded vesicles are exposed to various concentrations of this compound, methamphetamine, or a combination.
-
Measurement: The reaction is stopped by rapid filtration, and the amount of [³H]dopamine remaining in the vesicles is quantified using liquid scintillation spectrometry. The amount released is calculated relative to control conditions.
-
Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC₅₀ values for release. For inhibition experiments, Schild analysis is used to determine the nature of the antagonism.[2][9]
The workflow for this experimental protocol is illustrated in the diagram below.
Methamphetamine Self-Administration in Rats
This behavioral assay assesses the potential of this compound to serve as a therapeutic agent for methamphetamine addiction.
-
Animal Model: Adult male Sprague-Dawley rats are used.[8]
-
Surgery: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs.
-
Training: Rats are trained to press a lever to receive an infusion of methamphetamine. Sessions continue until a stable pattern of self-administration is established.
-
Drug Administration: Prior to a test session, rats are administered this compound, typically via oral (p.o.) or subcutaneous (s.c.) routes, at various doses (e.g., 30-240 mg/kg, p.o.).[6][8]
-
Testing: The number of lever presses and methamphetamine infusions are recorded during the session. The effect of this compound is compared to a vehicle control.
-
Data Analysis: The total number of infusions is analyzed using statistical methods like ANOVA to determine if this compound significantly reduces methamphetamine self-administration.[6]
Off-Target Effects and Clinical Potential
While this compound shows high selectivity for VMAT2 over dopamine and serotonin transporters, it has been found to interact with human-ether-a-go-go related gene (hERG) channels.[1] It inhibited [³H]dofetilide binding to hERG channels with an affinity of approximately 800 nM and inhibited hERG channel current with an IC₅₀ of about 70 nM.[1] This interaction suggests a potential for inducing ventricular arrhythmias, which has halted its development as a pharmacotherapy for methamphetamine use disorders.[1][5]
Despite this liability, this compound remains a valuable research tool for understanding VMAT2 function and serves as a lead compound for the development of future VMAT2 inhibitors with improved safety profiles.[1]
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine analogs of this compound: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
GZ-793A: A Preclinical Candidate for Methamphetamine Addiction - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GZ-793A, a novel lobelane analog, emerged as a promising preclinical candidate for the treatment of methamphetamine addiction. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action as a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. This document details the key experimental protocols used to evaluate its efficacy, presents a comprehensive summary of the quantitative data from these studies in structured tables, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. While demonstrating significant potential in animal models of methamphetamine abuse, the development of this compound was halted due to off-target cardiac liabilities, specifically its interaction with hERG channels, a critical consideration for the development of any pharmacotherapy.
Introduction
Methamphetamine addiction remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] The vesicular monoamine transporter 2 (VMAT2) has been identified as a key target for therapeutic intervention.[1] VMAT2 is responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. Methamphetamine's reinforcing effects are largely mediated by its ability to disrupt this process, leading to a surge in synaptic dopamine.[2]
This compound, chemically known as N-(1,2R-dihydroxylpropyl)-2,6-cis-di-(4-methoxyphenethyl) piperidine hydrochloride, is a water-soluble analog of lobelane with high affinity and selectivity for VMAT2.[2][3] Preclinical studies have demonstrated its efficacy in reducing methamphetamine self-administration and relapse behavior in animal models.[1][3] This guide synthesizes the available research to provide a comprehensive technical resource for scientists in the field of addiction and drug development.
Mechanism of Action: VMAT2 Inhibition
This compound exerts its effects by acting as a selective inhibitor of VMAT2.[1] Methamphetamine, a weak base, can diffuse across the vesicular membrane and interact with VMAT2, leading to the depletion of vesicular dopamine and its subsequent release into the cytoplasm and synapse.[2][4] this compound competitively inhibits the uptake of dopamine into synaptic vesicles by VMAT2, thereby reducing the amount of dopamine available for methamphetamine-induced release.[4][5] Research suggests that this compound interacts with VMAT2 via a surmountable allosteric mechanism, binding to a site distinct from the substrate binding site.[5][6]
Signaling Pathway of Methamphetamine and this compound at the Dopaminergic Synapse
Preclinical Efficacy in Methamphetamine Addiction Models
The therapeutic potential of this compound has been evaluated in several well-established animal models of drug addiction. These studies have consistently demonstrated its ability to reduce the reinforcing effects of methamphetamine and to prevent relapse to drug-seeking behavior.
Methamphetamine Self-Administration
The intravenous self-administration paradigm is a gold-standard model for assessing the reinforcing properties of a drug. In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an infusion of the drug.
-
Animals: Male Sprague-Dawley rats are typically used.[1]
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein, which is externalized on the back.[7]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and stimulus lights are used.[7]
-
Training: Rats are trained to press one "active" lever for food reinforcement and then transitioned to receive intravenous infusions of methamphetamine (e.g., 0.03-0.05 mg/kg/infusion) upon meeting a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[1][7] Responding on the "inactive" lever has no programmed consequences.
-
This compound Administration: Once stable responding for methamphetamine is established, this compound is administered via subcutaneous (s.c.) or oral (p.o.) routes at various doses and pretreatment times before the self-administration session.[1][7]
-
Data Analysis: The primary dependent variable is the number of methamphetamine infusions earned. The number of active and inactive lever presses are also recorded. Data are typically analyzed using analysis of variance (ANOVA) to determine the effect of this compound dose and pretreatment time.
| Route of Administration | This compound Dose (mg/kg) | Methamphetamine Dose (mg/kg/infusion) | Effect on Methamphetamine Infusions | Effect on Food-Maintained Responding | Reference |
| Subcutaneous (s.c.) | 10 | 0.03 | Significant decrease | No significant effect | [3] |
| Subcutaneous (s.c.) | 15 | 0.03 | ~50% reduction | No significant effect | [7] |
| Subcutaneous (s.c.) | 20 | 0.03 | Significant decrease | No significant effect | [4] |
| Subcutaneous (s.c.) | 30 | 0.03 | Significant decrease | No significant effect | [7] |
| Oral (p.o.) | 120 | 0.05 | Significant decrease | No significant effect | [1] |
| Oral (p.o.) | 240 | 0.05 | ~85% reduction from baseline | No significant effect | [1] |
Reinstatement of Methamphetamine-Seeking
The reinstatement model is used to study relapse to drug-seeking behavior after a period of abstinence. Reinstatement can be triggered by exposure to the drug itself (drug-induced), cues previously associated with the drug (cue-induced), or stress.
-
Acquisition: Rats are trained to self-administer methamphetamine as described above.
-
Extinction: Following acquisition, methamphetamine is no longer available, and lever pressing does not result in infusions. This continues until responding on the active lever decreases to a predefined low level.
-
Reinstatement Test:
-
This compound Administration: this compound (e.g., 15 mg/kg, s.c.) is administered before the reinstatement test session.[2]
-
Data Analysis: The primary measure is the number of presses on the previously active lever. Statistical analysis typically involves ANOVA to compare responding during extinction and reinstatement, and to evaluate the effect of this compound pretreatment.
| Reinstatement Type | This compound Dose (mg/kg, s.c.) | Effect on Active Lever Presses | Reference |
| Cue-Induced | 15 | Significant decrease | [2] |
| Methamphetamine-Induced | 10 | Significant decrease | [2] |
| Methamphetamine-Induced | 15 | Significant decrease | [2] |
Experimental Workflow for Behavioral Assays
Conditioned Place Preference
Conditioned place preference (CPP) is a behavioral paradigm used to assess the rewarding effects of a drug. It is based on the principle that an animal will spend more time in an environment that has been previously paired with a rewarding stimulus.
-
Apparatus: A three-chamber apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a neutral central chamber.
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, rats receive injections of methamphetamine (e.g., 0.25-1 mg/kg, s.c.) and are confined to one conditioning chamber, and on alternate days receive saline injections and are confined to the other chamber.[8] The drug-paired chamber is typically counterbalanced across subjects.
-
This compound Administration: To test its effect on the acquisition of CPP, this compound is administered before each methamphetamine conditioning session. To test its effect on the expression of CPP, this compound is administered before the post-conditioning test.
-
Post-Conditioning Test: Rats are placed in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the saline-paired chamber indicates a CPP. The effect of this compound is determined by comparing the CPP scores between treatment groups.
This compound has been shown to block the acquisition of methamphetamine-induced CPP and does not produce a CPP on its own, suggesting it lacks abuse potential.[7]
Neurochemical Effects of this compound
The behavioral effects of this compound are underpinned by its ability to modulate methamphetamine-induced changes in dopamine neurochemistry.
Inhibition of Methamphetamine-Evoked Dopamine Release
In vitro studies using rat striatal slices have demonstrated that this compound dose-dependently inhibits dopamine release evoked by methamphetamine.[2] In vivo microdialysis studies in the nucleus accumbens of awake rats have confirmed that this compound reduces the duration of the increase in extracellular dopamine induced by methamphetamine.[9]
-
Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens.[9]
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and/or methamphetamine.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration.
| Preparation | This compound Concentration/Dose | Methamphetamine Concentration/Dose | Effect on Dopamine Release | Reference |
| Rat Striatal Slices | 10 µM | 5 µM | Significant inhibition | [1] |
| Rat Striatal Slices | 30 µM | 5 µM | Significant inhibition | [1] |
| Rat Striatal Slices | 100 µM | 5 µM | Significant inhibition | [1] |
| In Vivo (Nucleus Accumbens) | 15 mg/kg, s.c. | 0.5 mg/kg, s.c. | Reduced duration of DA increase | [9] |
| In Vivo (Nucleus Accumbens) | 30 mg/kg, s.c. | 0.5 mg/kg, s.c. | Reduced duration of DA increase | [9] |
Logical Relationship of this compound's Effects
Off-Target Effects and Discontinuation of Development
Despite the promising preclinical efficacy of this compound, its development as a pharmacotherapy for methamphetamine addiction was halted due to significant off-target effects. Specifically, this compound was found to inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels.[2] Inhibition of hERG channels is a major concern in drug development as it can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with an increased risk of life-threatening cardiac arrhythmias. This finding underscores the critical importance of early and comprehensive safety pharmacology screening in the drug development process.
Quantitative Data: VMAT2 Affinity and hERG Channel Interaction
| Target | Assay | Value | Implication | Reference |
| VMAT2 | [3H]dihydrotetrabenazine Binding | Ki = 29 nM | High affinity for the therapeutic target | [1] |
| hERG Channel | [3H]dofetilide Binding | Inhibition observed | Potential for cardiac arrhythmias | [2] |
Conclusion
This compound represents a significant advancement in the search for a pharmacotherapy for methamphetamine addiction. Its selective inhibition of VMAT2 and subsequent attenuation of methamphetamine's reinforcing and relapse-provoking effects in preclinical models provided strong validation for VMAT2 as a therapeutic target. The comprehensive data gathered from self-administration, reinstatement, and neurochemical studies painted a compelling picture of its potential efficacy. However, the discovery of its interaction with hERG channels served as a critical reminder of the challenges in developing safe and effective medications for substance use disorders. The research on this compound provides a valuable case study for drug development professionals, highlighting the importance of balancing efficacy with a thorough assessment of off-target liabilities. Future efforts in this area should focus on developing VMAT2 inhibitors that retain the therapeutic benefits of this compound while avoiding its cardiotoxic potential.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEMP lab [depts.washington.edu]
- 7. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinstatement of Methamphetamine Conditioned Place Preference in Nicotine-Sensitized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of GZ-793A: A VMAT2 Inhibitor with Therapeutic Potential and Cardiac Liabilities
For Immediate Release: November 19, 2025
Lexington, KY – GZ-793A, a novel water-soluble analog of lobelane, demonstrates significant potential as a therapeutic agent for methamphetamine use disorders through its selective interaction with the vesicular monoamine transporter-2 (VMAT2).[1][2][3][4][5] Extensive preclinical research has elucidated its primary mechanism of action, revealing a potent and selective inhibition of VMAT2, which in turn mitigates the neurochemical effects induced by methamphetamine.[1][2] However, the development of this compound as a pharmacotherapy has been halted due to significant cardiac liabilities, specifically its high affinity for the human ether-a-go-go-related gene (hERG) channel, which is associated with a risk of ventricular arrhythmias.[1][3] This technical guide provides a comprehensive overview of the underlying neurochemical effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action: Selective VMAT2 Inhibition
This compound exerts its primary neurochemical effects by acting as a potent and selective inhibitor of VMAT2.[1][2][5] VMAT2 is a crucial transporter protein located on the membrane of synaptic vesicles, responsible for sequestering cytosolic monoamines, such as dopamine, into these vesicles for subsequent release into the synapse. Methamphetamine's mechanism of action involves the disruption of this process, leading to a massive, non-physiological release of dopamine into the cytoplasm and subsequent reverse transport into the synaptic cleft via the dopamine transporter (DAT).
This compound competitively inhibits dopamine uptake at VMAT2, thereby reducing the vesicular pool of dopamine that is available for methamphetamine-induced release.[2] This selective inhibition of VMAT2 function has been shown to effectively decrease methamphetamine-evoked dopamine release from striatal slices.[1][2] Notably, this compound does not significantly alter basal dopamine release nor does it inhibit dopamine release evoked by nicotine or electrical field stimulation, highlighting its specific action against the effects of methamphetamine.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and functional potencies of this compound at various molecular targets.
| Target | Ligand/Assay | Species | Preparation | Ki (nM) | Reference |
| VMAT2 | [³H]Dihydrotetrabenazine | Rat | Striatal Vesicles | 15.5 (High-affinity site) | [2] |
| 29,300 (Low-affinity site) | [2] | ||||
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat | Striatal Homogenates | >10,000 | [1] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | Rat | Cortical Homogenates | >10,000 | [1] |
| Norepinephrine Transporter (NET) | Not Available | - | - | - | - |
| hERG Channel | [³H]Dofetilide | Human | HEK-293 Membranes | 810 | [1] |
Table 1: this compound In Vitro Binding Affinities. This table presents the equilibrium dissociation constants (Ki) of this compound for various monoamine transporters and the hERG channel. The high affinity for VMAT2 and low affinity for DAT and SERT underscore its selectivity. The significant affinity for the hERG channel is a major liability. The Ki for NET was not found in the reviewed literature.
| Parameter | Conditions | Value (µM) | Reference |
| Inhibition of METH-evoked DA release (IC₅₀) | Rat striatal slices, 5 µM Methamphetamine | ~10 | [1] |
| Evoked [³H]dopamine release from vesicles (EC₅₀) | Isolated rat striatal synaptic vesicles | 0.0155 (High-affinity), 29.3 (Low-affinity) | [2] |
| Inhibition of hERG current (IC₅₀) | Voltage-clamped mammalian cells expressing hERG channels | ~0.07 | [1] |
Table 2: this compound Functional Potency. This table highlights the functional efficacy of this compound in relevant biological assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
In Vitro [³H]Dopamine Release from Rat Striatal Slices
This protocol is synthesized from methodologies described in the cited literature.[1]
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their striata are rapidly dissected and sliced into 300 µm sections using a McIlwain tissue chopper. Slices are then incubated in oxygenated Krebs-bicarbonate buffer at 37°C for 30 minutes.
-
Radiolabeling: Slices are incubated with [³H]dopamine (e.g., 0.1 µM) for 30 minutes to allow for uptake into dopaminergic neurons.
-
Superfusion: Individual slices are placed in a superfusion chamber and perfused with oxygenated Krebs-bicarbonate buffer at a constant flow rate (e.g., 1 mL/min). Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).
-
Drug Application: After a stable baseline of [³H]dopamine release is established, this compound at various concentrations (e.g., 0.3–100 µM) is introduced into the superfusion buffer.
-
Methamphetamine Challenge: Following a pre-incubation period with this compound, methamphetamine (e.g., 5 µM) is added to the superfusion buffer to evoke dopamine release.
-
Quantification: The radioactivity in each collected fraction and in the superfused tissue slice at the end of the experiment is determined by liquid scintillation spectrometry. Fractional release is calculated as the percentage of total tritium released per collection period.
In Vivo Microdialysis in Rat Striatum
This protocol is a generalized procedure based on descriptions in the referenced studies.[6]
-
Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum or nucleus accumbens. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally) at various doses.
-
Methamphetamine Administration: Following this compound administration, methamphetamine is administered to challenge the dopamine system.
-
Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
This compound is a potent and selective VMAT2 inhibitor that effectively counteracts the neurochemical effects of methamphetamine, primarily by reducing the vesicular dopamine pool available for release. While its preclinical efficacy in animal models of methamphetamine abuse was promising, its significant off-target activity at the hERG channel, posing a risk for cardiac arrhythmias, has precluded its further clinical development.[1][3] The data and methodologies presented in this guide provide a comprehensive overview of the neurochemical profile of this compound, serving as a valuable resource for researchers in the fields of neuropharmacology and drug development. This case study highlights the critical importance of early-stage safety and selectivity profiling in the drug discovery process.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A: A Technical Guide on its Interaction with Vesicular Monoamine Transporter 2 and Subsequent Impact on Dopaminergic Neurotransmission
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of GZ-793A, a novel analog of lobelane. Contrary to interactions with the dopamine transporter (DAT), the primary molecular target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2). This document will elucidate the high-affinity and selective interaction of this compound with VMAT2, its mechanism of action in modulating dopamine homeostasis, and its effects on methamphetamine-induced neurochemical changes.
Executive Summary
This compound is a potent and selective inhibitor of VMAT2. It has been demonstrated to be over 50-fold more selective for VMAT2 compared to the dopamine and serotonin transporters[1]. Its mechanism of action involves the inhibition of dopamine uptake into synaptic vesicles, which in turn, counteracts the dopamine-releasing effects of psychostimulants like methamphetamine[1][2][3][4]. While showing promise as a potential pharmacotherapy for methamphetamine addiction, its development was halted due to potential cardiac liabilities, specifically the inhibition of hERG channels[1][4]. This guide presents the quantitative data, experimental methodologies, and relevant signaling and experimental workflow diagrams to provide a comprehensive understanding of this compound's pharmacology.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data regarding the binding affinity and functional activity of this compound at its primary target, VMAT2, and other relevant off-target interactions.
| Target | Parameter | Value | Species | Assay Type | Reference |
| VMAT2 | Kᵢ (inhibition of [³H]dopamine uptake) | 29 nM (0.029 µM) | Rat | Vesicular Uptake Assay | [2][5][6] |
| VMAT2 | High-Affinity EC₅₀ ([³H]dopamine release) | 15.5 nM | Rat | Vesicular Release Assay | [3] |
| VMAT2 | Low-Affinity EC₅₀ ([³H]dopamine release) | 29.3 µM | Rat | Vesicular Release Assay | [3] |
| Dopamine Transporter (DAT) | Selectivity vs. VMAT2 | >50-fold | Rat | Not Specified | [1] |
| Serotonin Transporter (SERT) | Selectivity vs. VMAT2 | >50-fold | Rat | Not Specified | [1] |
| hERG Channel | IC₅₀ ([³H]dofetilide binding) | 0.81 µM | Human | Radioligand Binding Assay | [1] |
Mechanism of Action at VMAT2
This compound exerts its effects on the dopamine system primarily through its interaction with VMAT2, a transport protein located on the membrane of synaptic vesicles.
-
Inhibition of Dopamine Uptake: Under normal physiological conditions, VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release into the synapse. This compound potently inhibits this function, leading to a decrease in the vesicular storage of dopamine[2][3].
-
Modulation of Dopamine Release: Studies have shown that this compound can induce dopamine release from synaptic vesicles through a two-site interaction model, with both high and low-affinity components[3]. The high-affinity release is sensitive to tetrabenazine and reserpine, known VMAT2 inhibitors[3].
-
Counteracting Methamphetamine Effects: Methamphetamine's mechanism of action involves the redistribution of dopamine from synaptic vesicles into the cytosol, followed by reverse transport into the synapse via the dopamine transporter (DAT). By inhibiting VMAT2, this compound reduces the vesicular pool of dopamine available for methamphetamine to act upon, thereby attenuating methamphetamine-evoked dopamine release[1][2][3][4]. This interaction is consistent with surmountable allosteric inhibition[3].
Key Experimental Protocols
The following sections detail the methodologies for two key assays used to characterize the interaction of this compound with VMAT2.
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a direct measure of VMAT2 inhibition.
Objective: To determine the potency (Kᵢ) of this compound for the inhibition of VMAT2-mediated dopamine uptake.
Methodology:
-
Vesicle Preparation: Synaptic vesicles are isolated from rat striatal tissue by differential centrifugation and sucrose density gradient centrifugation. The final vesicle preparation is resuspended in a suitable buffer.
-
Assay Incubation: Aliquots of the vesicular preparation are incubated with varying concentrations of this compound or vehicle control.
-
Initiation of Uptake: [³H]Dopamine is added to the mixture to initiate the uptake reaction. The incubation is typically carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles but allows the free [³H]dopamine to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the [³H]dopamine taken up by the vesicles, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of [³H]dopamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
This ex vivo assay assesses the functional consequence of VMAT2 inhibition by measuring the release of pre-loaded radiolabeled dopamine from brain tissue slices in response to a stimulant.
Objective: To determine the effect of this compound on methamphetamine-evoked dopamine release.
Methodology:
-
Slice Preparation: Rat striatal slices (e.g., 300 µm thick) are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).
-
Radiolabel Loading: Slices are incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals and subsequent packaging into synaptic vesicles.
-
Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with aCSF to establish a stable baseline of [³H]dopamine release.
-
Drug Application: After establishing a stable baseline, the slices are exposed to this compound at various concentrations for a defined period.
-
Stimulation: Following the pre-incubation with this compound, methamphetamine is added to the superfusion buffer to evoke the release of [³H]dopamine.
-
Fraction Collection: Superfusate fractions are collected at regular intervals throughout the experiment.
-
Quantification: The radioactivity in each fraction is determined by liquid scintillation counting. The release of [³H]dopamine is expressed as a fraction of the total radioactivity remaining in the tissue at the time of collection.
-
Data Analysis: The amount of [³H]dopamine released in the presence of methamphetamine and different concentrations of this compound is compared to the release evoked by methamphetamine alone.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
GZ-793A: A Deep Dive into its High Selectivity for Vesicular Monoamine Transporter 2 (VMAT2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A, a lobelane analog, has emerged as a potent and highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used to characterize it. Understanding the precise interactions of this compound with VMAT2 and its minimal engagement with other monoamine transporters and off-target proteins is crucial for its potential therapeutic applications, particularly in the context of substance use disorders.
Core Selectivity Profile of this compound
This compound exhibits a strong binding affinity for VMAT2, with reported Ki (inhibition constant) values of approximately 29 nM.[3] Its selectivity for VMAT2 is significantly higher than for other monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), where it is reported to be over 50-fold more selective.[4] This high selectivity is a key characteristic that distinguishes it from less specific VMAT2 inhibitors.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Target | Radioligand | This compound Ki (nM) | Reference |
| VMAT2 | [³H]dihydrotetrabenazine | 29 | [3] |
| DAT | [³H]WIN 35,428 | > 1,450 (>50-fold selective) | [4] |
| SERT | [³H]citalopram | > 1,450 (>50-fold selective) | [4] |
| NET | [³H]nisoxetine | Data not available | |
| VMAT1 | Data not available | Data not available |
Note: Specific Ki values for DAT and SERT were not explicitly found in the searched literature but are inferred from the statement of >50-fold selectivity compared to the VMAT2 Ki of 29 nM. Data for NET and VMAT1 were not available in the searched results.
Off-Target Liability
A critical aspect of drug development is the assessment of off-target binding to prevent adverse effects. While a comprehensive off-target screening panel for this compound was not found in the available literature, a significant interaction with the human Ether-à-go-go-Related Gene (hERG) channel has been identified.
Table 2: Off-Target Binding Profile of this compound
| Off-Target | Radioligand | This compound IC50 (µM) | Potential Implication | Reference |
| hERG Channel | [³H]dofetilide | 0.81 | Cardiac arrhythmias | [5] |
This interaction with the hERG channel, a key protein in cardiac repolarization, suggests a potential for cardiac liabilities and was a factor in the decision to halt its further development as a pharmacotherapy for methamphetamine use disorders.[5]
Mechanism of Action at VMAT2
This compound's interaction with VMAT2 is complex, involving a two-site model. It demonstrates both high-affinity (EC50 = 15.5 nM) and low-affinity (EC50 = 29.3 µM) interactions, leading to the release of dopamine from synaptic vesicles.[1][6] Furthermore, this compound acts as a surmountable allosteric inhibitor of methamphetamine-evoked dopamine release.[6]
Caption: this compound's inhibitory action at VMAT2.
Experimental Protocols
Radioligand Binding Assays
The selectivity of this compound for VMAT2 over other monoamine transporters was determined using competitive radioligand binding assays.
VMAT2 Binding Assay:
-
Tissue Preparation: Rat striatal tissue is homogenized in a sucrose buffer.
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.
-
Assay Buffer: Typically a Tris-HCl buffer.
-
Incubation: Various concentrations of this compound are incubated with the striatal membranes and a fixed concentration of [³H]DTBZ.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
References
- 1. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on VMAT2 Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. It covers the core mechanism of action, seminal compounds, key experimental protocols, and the structural basis for inhibition, presenting quantitative data and methodologies for the scientific professional.
Introduction to VMAT2
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.[2] By sequestering monoamines into vesicles, VMAT2 plays a critical role in regulating neurotransmission and protecting neurons from the cytotoxic effects of cytosolic dopamine. Given its central role in monoaminergic systems, VMAT2 has become a significant therapeutic target for various neurological and psychiatric disorders, particularly hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[3][4]
Core Mechanism of Action
VMAT2 inhibitors exert their therapeutic effects by blocking the transporter's function. This inhibition prevents the loading of monoamines into presynaptic vesicles.[5] The monoamines that remain in the cytoplasm are subsequently metabolized and degraded by enzymes such as monoamine oxidase (MAO).[1] This leads to a depletion of the total monoamine stores available for release upon neuronal firing.[6] The reduction in dopamine release, in particular, is believed to be the primary mechanism by which VMAT2 inhibitors alleviate the symptoms of hyperkinetic movement disorders.[3][7]
The process begins with the inhibitor binding to VMAT2, which prevents the uptake of cytosolic monoamines. This leads to a decrease in vesicular content and, consequently, a reduction in the amount of neurotransmitter released into the synapse, thereby dampening overactive dopaminergic signaling.[3]
Foundational VMAT2 Inhibitors
The discovery and characterization of VMAT2 inhibitors have been pivotal in neuroscience.
-
Reserpine : This natural alkaloid is considered a classical VMAT inhibitor.[8] Foundational studies revealed that reserpine depletes monoamines, leading to sedative and antihypertensive effects.[9] However, its utility is limited by its irreversible binding and lack of specificity, as it inhibits both VMAT1 and VMAT2, contributing to a significant side-effect profile, including severe depression.[8][9]
-
Tetrabenazine (TBZ) : Synthesized in the 1950s, tetrabenazine was a landmark discovery.[2][10] It acts as a reversible and selective inhibitor of VMAT2.[5][6] Unlike reserpine, TBZ has a higher affinity for VMAT2 over VMAT1, making it a more targeted therapy.[2] It is now understood that tetrabenazine is a prodrug, rapidly converted to its active metabolites, α- and β-dihydrotetrabenazine (DHTBZ), which are primarily responsible for its pharmacological activity.[11][12] In 2008, it became the first drug approved by the FDA for treating chorea associated with Huntington's disease.[10][13]
-
Second-Generation Inhibitors : Building on the foundation of tetrabenazine, newer inhibitors like deutetrabenazine and valbenazine were developed. These drugs feature modifications to the tetrabenazine structure (e.g., deuterium substitution in deutetrabenazine) to improve the pharmacokinetic profile, offering better tolerability.[10][14]
Quantitative Data: Binding Affinities and Potency
The affinity and potency of VMAT2 inhibitors are quantified using various assays. The data below summarizes key binding and inhibition values for foundational compounds and their metabolites from seminal and recent studies.
| Compound | Assay Type | Ligand/Substrate | Preparation | Value (Ki, Kd, or IC50) | Reference |
| Tetrabenazine | Binding Affinity | VMAT2 | Human | Ki = 100 nM | [11] |
| Tetrabenazine | Binding Affinity | Dopamine D2 Receptor | Human | Ki = 2100 nM | [11] |
| [3H]DTBZ | Binding Affinity | VMAT2 | Wild Type | Kd = 18 ± 4 nM | [15] |
| [3H]DTBZ | Binding Affinity | VMAT2 | Chimera | Kd = 26 ± 9 nM | [15] |
| Reserpine | Competition Binding | [3H]DTBZ | VMAT2 | Ki = 173 ± 1 nM | [15] |
| Compound 13e | Binding Affinity | [3H]DTBZ | VMAT2 | IC50 = 5.13 ± 0.16 nM | [16][17] |
| Compound 13e | Uptake Inhibition | [3H]Dopamine | Striatal Synaptosomes | IC50 = 6.04 ± 0.03 nM | [16][17] |
*Compound 13e is a novel dihydrotetrabenazine derivative.
Experimental Protocols
The characterization of VMAT2 inhibitors relies on standardized in vitro assays.
This assay measures the affinity of a compound for VMAT2 by quantifying its ability to compete with a radiolabeled ligand that binds to a known site on the transporter. [³H]dihydrotetrabenazine ([³H]DTBZ) is a commonly used radioligand.[18][19]
Protocol Outline:
-
Preparation of VMAT2 Source : VMAT2 can be obtained from purified protein, membranes from cells expressing recombinant VMAT2 (e.g., HEK293 cells), or synaptosomes isolated from brain tissue (e.g., striatum).[20]
-
Incubation : The VMAT2 source is incubated in a buffer solution with a fixed concentration of the radioligand (e.g., [³H]DTBZ) and varying concentrations of the unlabeled inhibitor being tested.
-
Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the membranes/protein while the unbound ligand passes through.
-
Quantification : The filters are washed to remove non-specific binding. Scintillation fluid is added to the filters, and the amount of radioactivity, corresponding to the bound ligand, is measured using a scintillation counter.[20]
-
Data Analysis : The data are used to calculate the inhibitor's IC₅₀ (the concentration that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Ki).
This functional assay directly measures the ability of an inhibitor to block the transport of a monoamine substrate into vesicles.
Protocol Outline:
-
Preparation of Vesicles/Synaptosomes : Synaptic vesicles are isolated from brain tissue rich in monoaminergic neurons, such as the striatum. Alternatively, cells expressing VMAT2 can be used.
-
Initiation of Uptake : The vesicles are incubated in a buffer containing ATP (to power the proton pump that drives VMAT2 activity) and a radiolabeled monoamine, such as [³H]dopamine.
-
Incubation with Inhibitor : The assay is run in parallel with varying concentrations of the test inhibitor.
-
Termination of Uptake : The uptake reaction is stopped rapidly, typically by adding ice-cold buffer and using rapid filtration, similar to the binding assay.
-
Quantification : The amount of radioactivity trapped inside the filtered vesicles is measured via scintillation counting.
-
Data Analysis : The inhibition curve is plotted to determine the IC₅₀ value, representing the concentration of inhibitor required to block 50% of monoamine uptake.
Structural Basis of VMAT2 Inhibition
For decades, the precise mechanism of VMAT2 inhibition was not fully understood at a molecular level. Recent breakthroughs in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided high-resolution structures of VMAT2. In 2023, the structure of human VMAT2 in complex with tetrabenazine was reported.[15][20]
This foundational work revealed that tetrabenazine binds to a central site within the transporter, locking it in a fully occluded conformation.[15][20] This state prevents the conformational changes—known as the rocker-switch mechanism—that are necessary for transporting monoamines across the vesicular membrane.[20] This structural insight provides a definitive mechanism for the non-competitive inhibition by tetrabenazine and offers a blueprint for the rational design of new, more selective VMAT2-targeting therapeutics.
References
- 1. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurologylive.com [neurologylive.com]
- 5. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 6. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington’s disease chorea based on network meta-analysis [frontiersin.org]
- 14. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of GZ-793A in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, has emerged as a significant research tool in the study of substance abuse, particularly in relation to methamphetamine.[1][2] As a lobelane analog, this compound effectively reduces methamphetamine self-administration and seeking behaviors in preclinical rat models.[1][3] Its mechanism of action involves the inhibition of VMAT2, which in turn blocks the rewarding and reinforcing effects of methamphetamine by preventing the release of dopamine.[4][5]
These application notes provide detailed protocols for the in vivo administration of this compound to rats via subcutaneous and oral routes, based on established preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological properties of this compound.
Data Summary
Subcutaneous Administration of this compound
| Parameter | Value | Study Context | Reference |
| Dose Range | 3 - 30 mg/kg | Methamphetamine self-administration | [3][6] |
| Effective Doses | 10 mg/kg and 15 mg/kg | Reduction of methamphetamine-seeking behavior | [1] |
| Pretreatment Time | 15 - 20 minutes | Prior to behavioral testing | [1][3][6] |
| Vehicle | Saline (assumed) | Standard for subcutaneous injections | N/A |
Oral Administration of this compound
| Parameter | Value | Study Context | Reference |
| Dose Range | 30 - 240 mg/kg | Methamphetamine self-administration | [2][7] |
| Effective Doses | 120 mg/kg and 240 mg/kg | Significant decrease in methamphetamine self-administration | [7] |
| Pretreatment Time | 20 - 180 minutes | Assessment of time-course effects | [2][7] |
| Vehicle | Saline | Oral gavage | [7] |
| Concentration for Gavage | 15 mg/mL | Adjusted for body weight | [7] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound to Evaluate Effects on Methamphetamine-Seeking Behavior
Objective: To assess the effect of subcutaneously administered this compound on the reinstatement of methamphetamine-seeking behavior in rats.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Syringes (1 mL) and needles (25-27 gauge)
-
Rat model of methamphetamine self-administration and reinstatement
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired final concentrations (e.g., for doses of 10 mg/kg and 15 mg/kg).
-
Ensure the solution is clear and free of particulates. Vortex if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of this compound solution to be administered.
-
Administer the calculated volume of this compound solution (or saline for control animals) via subcutaneous injection into the loose skin over the back, between the shoulder blades.
-
-
Pretreatment and Behavioral Testing:
-
Administer this compound or saline 15-20 minutes prior to the start of the reinstatement session.[1][3]
-
For methamphetamine-induced reinstatement, a priming injection of methamphetamine (e.g., 0.5 mg/kg, s.c.) is given immediately before the session.[1]
-
For cue-induced reinstatement, rats are re-exposed to cues previously associated with methamphetamine infusions.[1]
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses throughout the session.
-
Analyze the data to determine if this compound pretreatment reduces responding on the active lever compared to the control group.
-
Protocol 2: Oral Administration of this compound to Assess Effects on Methamphetamine Self-Administration
Objective: To determine the dose-dependent effect of orally administered this compound on intravenous methamphetamine self-administration in rats.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1-5 mL)
-
Rat model of intravenous methamphetamine self-administration
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in saline at a concentration of 15 mg/mL.[7]
-
The volume administered will be adjusted based on the individual rat's body weight to achieve doses ranging from 30 to 240 mg/kg.[7]
-
For doses requiring a volume greater than 3 mL, the dose should be divided into two equal volumes and administered 10 minutes apart.[7]
-
-
Animal Habituation and Dosing:
-
Habituate the rats to the oral gavage procedure by administering saline (1 mL) for several days prior to the start of the experiment.[7]
-
On test days, administer the calculated volume of this compound solution or saline via oral gavage.
-
-
Pretreatment and Behavioral Testing:
-
Data Collection and Analysis:
-
Record the number of methamphetamine infusions earned and the number of active and inactive lever presses.
-
Calculate the percent baseline responding to determine the effect of this compound on methamphetamine self-administration.[7]
-
Visualizations
This compound Mechanism of Action
References
- 1. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Oral vs. Subcutaneous GZ-793A Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A is a novel, water-soluble analog of lobelane that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). It has been investigated as a potential pharmacotherapy for methamphetamine abuse. Preclinical studies in rodent models have demonstrated its efficacy in reducing methamphetamine self-administration and reward when administered via both oral and subcutaneous routes. Notably, the development of this compound was discontinued due to potential cardiac liabilities, specifically its affinity for the human-ether-a-go-go related gene (hERG) channel, which could induce ventricular arrhythmias.
These application notes provide a detailed comparison of oral and subcutaneous this compound administration based on available preclinical data. This document summarizes effective dosages, outlines key experimental protocols, and illustrates the compound's mechanism of action.
Data Presentation: Comparison of Administration Routes
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for this compound are not publicly available in the reviewed literature, the following tables summarize the effective doses and duration of action observed in preclinical studies in rats.
| Administration Route | Effective Dose Range (Rats) | Primary Outcome | Reference |
| Oral | 30 - 240 mg/kg | Dose-dependent decrease in methamphetamine self-administration. | [1][2] |
| Subcutaneous | 3 - 30 mg/kg | Specific decrease in methamphetamine self-administration. | [3][4] |
Table 1: Effective Dose Ranges of this compound in Rats
| Administration Route | Dose (Rats) | Duration of Action | Primary Outcome | Reference |
| Oral | 120 mg/kg | At least 180 minutes | Sustained decrease in methamphetamine self-administration. | [1][2] |
| Subcutaneous | 15 mg/kg | Pre-treatment 15-20 minutes prior to session | Effective in decreasing cue- and methamphetamine-induced reinstatement of drug-seeking behavior. | [3][5] |
Table 2: Duration of Action of this compound in Rats
Mechanism of Action: VMAT2 Inhibition
This compound exerts its effects by selectively inhibiting VMAT2. This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts the storage of dopamine, leading to a decrease in its vesicular release in response to stimuli like methamphetamine. This ultimately dampens the rewarding and reinforcing effects of the psychostimulant.
Experimental Protocols
The following are detailed methodologies for key behavioral assays used to evaluate the efficacy of this compound.
Protocol 1: Methamphetamine Self-Administration in Rats
Objective: To assess the reinforcing effects of methamphetamine and the ability of this compound to reduce drug-taking behavior.
Materials:
-
Male Sprague-Dawley rats
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Methamphetamine hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and tubing for drug delivery
Procedure:
-
Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Food restrict rats to 85-90% of their free-feeding body weight to facilitate initial lever pressing.
-
Train rats to press a designated "active" lever for food pellet reinforcement on a fixed-ratio 1 (FR1) schedule (one press results in one reward).
-
Once lever pressing is established, replace food reinforcement with intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) paired with a cue light. The other lever is designated as "inactive" and has no programmed consequences.
-
Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration:
-
Oral Administration: Administer this compound (e.g., 30, 60, 120, 240 mg/kg) or vehicle via oral gavage at a specified pretreatment time (e.g., 20 to 180 minutes) before the self-administration session.[1][2]
-
Subcutaneous Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via subcutaneous injection 20 minutes prior to the session.[3][4]
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the number of infusions earned during each session.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to vehicle control on methamphetamine self-administration.
-
Protocol 2: Food-Maintained Responding in Rats
Objective: To assess the specificity of this compound's effects, ensuring it does not non-specifically suppress motivated behavior.
Materials:
-
Male Sprague-Dawley rats
-
Standard operant conditioning chambers (as in Protocol 1)
-
Food pellet dispenser
-
45 mg food pellets
-
This compound
-
Vehicle
Procedure:
-
Training:
-
Maintain rats at 85-90% of their free-feeding body weight.
-
Train rats to press a lever for food pellet reinforcement on a specific schedule (e.g., FR1 or a progressive-ratio schedule).
-
Conduct daily sessions until responding is stable.
-
-
This compound Administration:
-
Administer this compound or vehicle at the same doses and pretreatment times as in the methamphetamine self-administration studies.
-
-
Data Collection and Analysis:
-
Record the number of lever presses and food pellets earned.
-
Compare the effects of this compound on food-maintained responding to its effects on drug-maintained responding to determine behavioral specificity. A specific effect would be a reduction in methamphetamine self-administration without a significant change in food-maintained responding.
-
Conclusion
This compound demonstrates efficacy in reducing methamphetamine self-administration in rats via both oral and subcutaneous routes of administration. Oral administration requires significantly higher doses to achieve effects comparable to subcutaneous injection, which is expected due to factors such as first-pass metabolism. The available data suggest that this compound specifically targets the reinforcing properties of methamphetamine without causing a general suppression of motivated behavior. Despite its promising preclinical efficacy, the development of this compound was halted due to safety concerns related to potential cardiotoxicity. These findings underscore the importance of VMAT2 as a therapeutic target for substance use disorders while highlighting the critical need for thorough safety and pharmacokinetic profiling in drug development.
References
- 1. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immediate Postsession Feeding Reduces Operant Responding in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rats have low motivation to self-administer oral methamphetamine across increasing response requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A: Application Notes and Protocols for Methamphetamine Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GZ-793A, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, in preclinical models of methamphetamine self-administration. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action, offering a practical guide for investigators in the field of addiction research and pharmacology.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in reducing methamphetamine self-administration in rats, as reported in peer-reviewed studies.
| Administration Route | Dosage Range | Effect on Methamphetamine Self-Administration | Effect on Food-Maintained Responding | Species | Reference |
| Oral (p.o.) | 30 - 240 mg/kg | Dose-dependent decrease; 240 mg/kg resulted in an 85% reduction.[1][2][3] | No significant alteration at any tested dose.[1][2] | Rat (Sprague-Dawley) | [1][2] |
| Subcutaneous (s.c.) | 5 - 20 mg/kg | Significant decrease in methamphetamine intake at 5 and 20 mg/kg.[4][5] | No alteration in food-maintained responding.[4][5] | Rat (Sprague-Dawley) | [4][5] |
| Subcutaneous (s.c.) | 10 - 15 mg/kg | 10 mg/kg reduced infusions by ~25%; 15 mg/kg reduced infusions by ~50%.[6] | Not specified in this context, but other studies show no effect. | Rat | [6] |
Mechanism of Action: VMAT2 Inhibition
This compound exerts its effects by selectively inhibiting the vesicular monoamine transporter 2 (VMAT2).[1][6][7] VMAT2 is responsible for packaging dopamine and other monoamines from the neuronal cytoplasm into synaptic vesicles for subsequent release. Methamphetamine disrupts this process by causing a massive release of dopamine from these vesicles into the cytoplasm and then into the synaptic cleft via reverse transport through the dopamine transporter (DAT).
By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available in the vesicular pool that can be released by methamphetamine.[8] This ultimately diminishes the rewarding and reinforcing effects of methamphetamine, leading to a reduction in self-administration behavior.
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for investigating the effect of this compound on methamphetamine self-administration in rats.
Subjects
-
Species: Male Sprague-Dawley rats.
-
Weight: Initially 250-300g at the start of the experiments.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experiment.
Surgical Procedures: Intravenous Catheter Implantation
-
Anesthetize the rat using an appropriate anesthetic (e.g., a ketamine/xylazine mixture or isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein.
-
The catheter, typically made of Silastic tubing, is passed subcutaneously to the mid-scapular region and exits through a small incision.
-
The external portion of the catheter is attached to a harness system to allow for drug infusions during the self-administration sessions.
-
Allow a recovery period of at least one week post-surgery before starting behavioral experiments. Catheter patency should be checked regularly by infusing a short-acting anesthetic or saline.
Apparatus: Operant Conditioning Chambers
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above one of the levers, and a drug infusion pump.
-
One lever is designated as the "active" lever, which, when pressed under the correct schedule of reinforcement, results in a drug infusion and the presentation of the stimulus light.
-
The other lever is the "inactive" lever, and presses on this lever are recorded but have no programmed consequences.
-
The chambers are housed in sound-attenuating cubicles to minimize external distractions.
Behavioral Procedure: Methamphetamine Self-Administration
-
Acquisition:
-
Rats are trained to self-administer methamphetamine (e.g., 0.03 mg/kg/infusion) during daily 2-hour sessions.
-
A fixed-ratio 1 (FR1) schedule of reinforcement is typically used, where each press on the active lever results in a single intravenous infusion of methamphetamine.
-
Training continues until the rats demonstrate stable responding, typically defined as less than 20% variation in the number of infusions over three consecutive days.
-
-
This compound Treatment and Testing:
-
Once stable self-administration is achieved, the effects of this compound are assessed.
-
Oral Administration: Administer this compound (e.g., 30, 60, 120, 240 mg/kg) via oral gavage at a specified pretreatment time (e.g., 20 to 180 minutes) before the self-administration session.[1][2]
-
Subcutaneous Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, s.c.) at a specified pretreatment time (e.g., 20 minutes) before the session.[4][5]
-
A within-subjects design is often used, where each rat receives each dose of this compound and a vehicle control in a counterbalanced order.
-
Several days of baseline self-administration are typically interspersed between test days to ensure responding returns to pre-drug levels.
-
-
Control Experiment: Food-Maintained Responding:
-
To assess the specificity of this compound's effects, a separate experiment is conducted where rats are trained to press a lever for food pellets on a similar schedule of reinforcement.
-
The effects of the same doses of this compound on food-maintained responding are then evaluated to determine if the compound produces a general suppression of behavior. This compound has been shown to not alter food-maintained responding.[1][2][4][5]
-
Data Analysis
-
The primary dependent variable is the number of methamphetamine infusions earned per session.
-
The number of presses on the active and inactive levers is also recorded.
-
Data are typically analyzed using a repeated-measures analysis of variance (ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Post-hoc tests are used to make pairwise comparisons when a significant main effect is found.
References
- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methamphetamine Alters Vesicular Monoamine Transporter-2 Function and Potassium-Stimulated Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GZ-793A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A, a water-soluble analog of lobelane, is a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its ability to modulate dopamine release has made it a compound of interest in neuroscience research, particularly in studies related to the effects of psychostimulants like methamphetamine.[1][2][3] this compound inhibits methamphetamine-evoked dopamine release from striatal slices, highlighting its potential for in vitro mechanistic studies.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions for use in a variety of in vitro assays, ensuring reproducible and accurate experimental outcomes.
Data Presentation
The following table summarizes the key quantitative data for this compound relevant to its use in in vitro assays.
| Parameter | Value | Source |
| Full Chemical Name | R-N-(1,2–dihydroxypropyl)-2,6-cis-di-(4-methoxyphenethyl)piperidine hydrochloride | [1] |
| Molecular Target | Vesicular Monoamine Transporter-2 (VMAT2) | [1][2][3] |
| Solubility | Water-soluble; a 10 mM stock solution in MilliQ water has been reported. Exhibited poor solubility at concentrations greater than 1 mM in another report. | [1][3] |
| In Vitro Working Concentration | 0.3 µM - 100 µM | [1][2] |
| Mechanism of Action | Selective inhibitor of VMAT2, leading to the inhibition of methamphetamine-evoked dopamine release.[1][2][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Water
This protocol is based on methodologies reported in peer-reviewed literature.[3]
Materials:
-
This compound hydrochloride powder
-
Milli-Q® water or equivalent sterile, ultrapure water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile, ultrapure water to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, add 1 ml of water to the appropriate mass of this compound.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but monitor for any signs of degradation.
-
Sterilization: If required for your specific application (e.g., long-term storage or use in sterile cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note on Solubility: There are conflicting reports on the aqueous solubility of this compound, with one study indicating poor solubility above 1 mM.[1] It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. If you encounter solubility issues, consider preparing a lower concentration stock solution or using an alternative solvent as described below.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution
-
Appropriate assay buffer or cell culture medium (e.g., Krebs-HEPES buffer, DMEM)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the final buffer.
-
Final Concentration: Ensure that the final concentration of any solvent (if used for stock solution preparation) in the assay is minimal and a vehicle control is included in the experimental design.
Mandatory Visualizations
Caption: Mechanism of this compound action on VMAT2.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
GZ-793A: A Novel Modulator of Vesicular Dopamine Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.
Introduction
GZ-793A is a water-soluble analog of lobelane that has been identified as a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It has demonstrated efficacy in inhibiting methamphetamine-evoked dopamine release, suggesting its potential as a therapeutic agent for methamphetamine abuse.[2][3][4] This document provides a detailed protocol for an in vitro dopamine release assay to characterize the effects of this compound on dopamine dynamics, based on published research findings.
Mechanism of Action
This compound interacts with VMAT2 at multiple sites, leading to a complex modulation of dopamine transport.[2][3] It potently inhibits dopamine uptake into synaptic vesicles and can also evoke dopamine release from these vesicles.[2][3][4] The primary mechanism for its therapeutic potential lies in its ability to inhibit methamphetamine-induced dopamine release from synaptic vesicles through a surmountable allosteric mechanism.[2][3] Unlike lobeline, this compound shows selectivity for VMAT2 over nicotinic acetylcholine receptors.[1][5]
Data Presentation
The following table summarizes the quantitative data from studies on this compound's effect on dopamine and its metabolite, dihydroxyphenylacetic acid (DOPAC).
| Parameter | Compound | Concentration | Effect | Reference |
| Methamphetamine-Evoked Dopamine Release Inhibition | This compound | 0.3–100 μM | Inhibited methamphetamine (5 μM)-evoked fractional dopamine release from rat striatal slices. | [1][5] |
| Dopamine Release (alone) | This compound | 0.3–100 μM | Did not evoke dopamine release in the absence of methamphetamine. | [1] |
| Nicotine-Evoked Dopamine Release Inhibition | This compound | 1–100 μM | Did not inhibit nicotine (30 μM)-evoked fractional dopamine release. | [1] |
| Electrical Field-Stimulation-Evoked Dopamine Release Inhibition | This compound | 1–100 μM | Did not inhibit electrical field-stimulation-evoked (100 Hz/1min) fractional dopamine release. | [1] |
| DOPAC Overflow | This compound | 30 and 100 μM | Increased DOPAC overflow. | [1] |
| [³H]dopamine Release from Synaptic Vesicles | This compound | High-EC₅₀ = 15.5 nM, Low-EC₅₀ = 29.3 μM | Concentration-dependent release, revealing a two-site interaction model with VMAT2. | [2][3][4] |
| Methamphetamine-Induced Changes in Extracellular Dopamine | This compound | 15 mg/kg | Reduced the duration of the methamphetamine-induced increase in extracellular dopamine in the nucleus accumbens shell. | [6] |
| Extracellular DOPAC | This compound | 15 mg/kg | Increased extracellular DOPAC. | [6] |
Experimental Protocols
This section outlines a general protocol for an in vitro dopamine release assay using superfused rat striatal slices to evaluate the effect of this compound. This protocol is a composite based on standard methodologies in the field.
Objective: To measure the effect of this compound on basal and methamphetamine-evoked dopamine release from rat striatal tissue.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Ringer-HEPES (KRH) buffer (composition in mM: NaCl 125, KCl 4.8, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 1.3, NaHCO₃ 25, HEPES 20, D-glucose 10, pH 7.4)
-
This compound hydrochloride
-
Methamphetamine hydrochloride
-
[³H]Dopamine
-
Perfusion system with temperature-controlled chambers
-
Scintillation counter and vials
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methods:
1. Tissue Preparation: a. Euthanize rats according to approved institutional animal care and use committee protocols. b. Rapidly dissect the striata on a cold surface. c. Chop the striata into 350 µm x 350 µm slices using a McIlwain tissue chopper. d. Transfer the slices to a beaker containing oxygenated KRH buffer.
2. [³H]Dopamine Loading: a. Pre-incubate the striatal slices in KRH buffer for 30 minutes at 37°C, with continuous oxygenation (95% O₂/5% CO₂). b. Incubate the slices with KRH buffer containing a known concentration of [³H]Dopamine (e.g., 0.1 µM) for 30 minutes at 37°C. c. After incubation, wash the slices with fresh KRH buffer to remove excess radiolabel.
3. Superfusion and Sample Collection: a. Transfer the [³H]Dopamine-loaded slices to the chambers of the superfusion system. b. Perfuse the slices with KRH buffer at a constant flow rate (e.g., 1 mL/min) at 37°C. c. Collect perfusate fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of [³H]Dopamine release.
4. Drug Application: a. After establishing a stable baseline, switch the perfusion buffer to one containing the desired concentration of this compound (e.g., 0.3–100 μM). b. To assess the effect on methamphetamine-evoked release, introduce a buffer containing both this compound and methamphetamine (e.g., 5 μM) after a pre-incubation period with this compound alone. c. Continue collecting fractions throughout the drug application period.
5. Measurement of Radioactivity: a. Add scintillation cocktail to each collected fraction. b. Quantify the amount of [³H]Dopamine in each fraction using a liquid scintillation counter. c. At the end of the experiment, solubilize the tissue slices to determine the total remaining radioactivity.
6. Data Analysis: a. Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the start of the collection interval (fractional release). b. Compare the fractional release of [³H]Dopamine in the presence of this compound and/or methamphetamine to the baseline release. c. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Visualizations
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GZ-793A in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A is a novel and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2][3] As a structural analog of lobelane, this compound demonstrates high affinity for VMAT2 and plays a crucial role in modulating dopamine release, particularly in the context of substance abuse research.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conditioned place preference (CPP) studies, a key preclinical model for assessing the rewarding and aversive effects of drugs. Specifically, this document will focus on the application of this compound in mitigating the rewarding effects of methamphetamine.
Mechanism of Action
This compound exerts its effects by selectively inhibiting VMAT2, a transport protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. By blocking VMAT2, this compound prevents the sequestration of dopamine into these vesicles. This leads to an increase in cytosolic dopamine, which is then susceptible to degradation by monoamine oxidase (MAO). The net effect is a reduction in the amount of dopamine released into the synaptic cleft upon neuronal stimulation. This mechanism is particularly relevant in the context of methamphetamine abuse, as methamphetamine's rewarding effects are largely mediated by a massive release of dopamine. This compound has been shown to block methamphetamine-induced dopamine release, thereby attenuating its reinforcing properties.[1][2][3]
Application in Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of drugs. The procedure involves associating a specific environment with the administration of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment in a subsequent drug-free test.
This compound has been effectively used in CPP studies to investigate its potential as a therapeutic agent for methamphetamine addiction. Research has shown that this compound can block the acquisition of methamphetamine-induced CPP in rats, suggesting that it can prevent the formation of rewarding associations with the drug.[4][5] Furthermore, this compound itself does not produce a conditioned place preference or aversion, indicating a low potential for abuse.[4][5]
Data Presentation
The following table summarizes representative quantitative data from a conditioned place preference study investigating the effects of this compound on methamphetamine-induced reward in rats. The data is based on the findings of Beckmann et al. (2011) and represents the mean time spent in the drug-paired chamber during the CPP test.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Time in Drug-Paired Chamber (seconds) ± SEM |
| Saline + Saline | - | 300 ± 25 |
| Saline + Methamphetamine | 1.0 | 550 ± 30 |
| This compound + Saline | 15 | 310 ± 20 |
| This compound + Methamphetamine | 15 + 1.0 | 320 ± 28 |
Experimental Protocols
This section provides a detailed methodology for a conditioned place preference study to evaluate the effect of this compound on methamphetamine-induced reward in rats, based on established protocols.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. Apparatus:
-
A three-chamber CPP apparatus is used. The two conditioning chambers are of equal size but are distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues. A smaller, neutral center chamber connects the two conditioning chambers. Removable guillotine doors are used to control access to the chambers.
3. Drugs:
-
Methamphetamine hydrochloride is dissolved in sterile 0.9% saline.
-
This compound is dissolved in sterile 0.9% saline.
4. Experimental Procedure:
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Place each rat in the center chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two large chambers using an automated tracking system.
-
Assign the drug-paired and vehicle-paired chambers in an unbiased manner, ensuring that the initial preference for either chamber is counterbalanced across all experimental groups.
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight alternating conditioning sessions (one session per day).
-
On drug conditioning days (4 sessions):
-
Administer this compound (15 mg/kg, s.c.) or saline 20 minutes prior to the methamphetamine injection.
-
Administer methamphetamine (1.0 mg/kg, s.c.) or saline.
-
Immediately confine the rat to the designated drug-paired chamber for 30 minutes.
-
-
On vehicle conditioning days (4 sessions):
-
Administer this compound (15 mg/kg, s.c.) or saline 20 minutes prior to the saline injection.
-
Administer saline.
-
Immediately confine the rat to the vehicle-paired chamber for 30 minutes.
-
Phase 3: Post-Conditioning (CPP Test - Day 10)
-
Place each rat in the center chamber with free access to all three chambers for 15 minutes in a drug-free state.
-
Record the time spent in each of the two large chambers.
-
The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
5. Statistical Analysis:
-
Analyze the data using a two-way analysis of variance (ANOVA) with this compound treatment and methamphetamine treatment as the main factors. Post-hoc tests (e.g., Tukey's HSD) can be used to compare individual group means.
Mandatory Visualizations
Caption: this compound's mechanism of action in a presynaptic neuron.
Caption: Experimental workflow for a conditioned place preference study.
References
- 1. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]
Methodology for Assessing the Abuse Liability of GZ-793A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A, a water-soluble analog of lobelane, has been investigated for its potential as a pharmacotherapy for methamphetamine use disorders.[1][2] Its mechanism of action involves the selective inhibition of the vesicular monoamine transporter-2 (VMAT2), which plays a crucial role in the neurochemical and behavioral effects of methamphetamine.[1][2] Specifically, this compound has been shown to inhibit methamphetamine-evoked dopamine release and decrease the reinforcing properties of the substance.[1][3] Despite its promising preclinical profile in this regard, development was halted due to potential cardiac liabilities, specifically the inhibition of hERG channels, which could lead to ventricular arrhythmias.[1][2][4]
This document provides a detailed overview of the methodologies and protocols for assessing the abuse liability of this compound, based on the preclinical studies conducted. These notes are intended to guide researchers in understanding the standard procedures for evaluating the abuse potential of similar compounds.
Core Principles of Abuse Liability Assessment
The assessment of a drug's abuse potential is a critical component of its safety evaluation, particularly for centrally active agents.[5][6] A comprehensive assessment typically involves a combination of in vitro, preclinical (in vivo), and clinical studies to determine the likelihood of non-therapeutic use and the potential for dependence.[5][7] Key aspects evaluated include the drug's reinforcing properties, its similarity to known drugs of abuse, and the occurrence of withdrawal symptoms upon cessation of use.[6][8][9]
Preclinical Assessment of this compound Abuse Liability
The preclinical evaluation of this compound's abuse potential focused on its interaction with the dopaminergic system and its effects on methamphetamine-related behaviors in animal models. The primary methodologies employed are detailed below.
Data Presentation: Summary of Preclinical Findings
| Experiment | Model System | Key Findings | Reference |
| VMAT2 Binding Affinity | Rat brain membranes | High affinity for VMAT2; >50-fold more selective for VMAT2 versus dopamine and serotonin transporters. | [1] |
| Dopamine Release Assay | Rat striatal slices | This compound (0.3–100 μM) inhibited methamphetamine (5 μM)-evoked fractional dopamine release. It did not evoke dopamine release in the absence of methamphetamine. | [1][2] |
| Nicotinic Receptor Binding | Rat whole brain membranes | In contrast to lobeline, this compound does not interact with the agonist recognition site on α4β2* and α7* nicotinic receptors. | [1][2] |
| Methamphetamine Self-Administration | Rats | This compound decreased methamphetamine self-administration following both parenteral and oral administration. | [1] |
| In Vivo Microdialysis | Nucleus accumbens shell of rats | This compound (15 or 30 mg/kg) reduced the duration of the methamphetamine-induced increase in extracellular dopamine. | [10] |
Experimental Protocols
VMAT2 Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for VMAT2 compared to other monoamine transporters.
Protocol:
-
Membrane Preparation: Rat brain tissue (e.g., striatum) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing VMAT2.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for VMAT2 (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of this compound.
-
Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration, and the filters are washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated to determine its binding affinity. Selectivity is assessed by performing similar assays for other transporters (e.g., dopamine transporter, serotonin transporter).
In Vitro Dopamine Release Assay
Objective: To assess the effect of this compound on methamphetamine-evoked dopamine release from brain tissue.
Protocol:
-
Tissue Preparation: Rat striatal slices are prepared and superfused with a physiological buffer.
-
Baseline Measurement: The superfusate is collected at regular intervals to measure the basal level of dopamine release.
-
Drug Application: Slices are exposed to methamphetamine alone or in combination with different concentrations of this compound.
-
Sample Collection: Superfusate fractions are continuously collected throughout the experiment.
-
Dopamine Quantification: The concentration of dopamine in the collected fractions is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The amount of dopamine released in response to methamphetamine in the presence and absence of this compound is compared to determine the inhibitory effect of this compound.
Drug Self-Administration Study
Objective: To evaluate the reinforcing properties of a drug and the potential of a test compound to reduce drug-seeking behavior.
Protocol:
-
Animal Training: Rats are first trained to self-administer a known drug of abuse, such as methamphetamine, by pressing a lever to receive an intravenous infusion of the drug.
-
Baseline Responding: Once a stable pattern of self-administration is established, the baseline rate of lever pressing is recorded.
-
This compound Administration: Prior to the self-administration session, animals are treated with various doses of this compound or a vehicle control.
-
Self-Administration Session: The animals are placed back in the operant chambers, and the number of lever presses for methamphetamine infusions is recorded.
-
Data Analysis: The effect of this compound on the rate of methamphetamine self-administration is analyzed. A decrease in lever pressing suggests that this compound reduces the reinforcing effects of methamphetamine.
Mandatory Visualizations
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abuse Liability Assessment | Evotec [evotec.com]
- 7. fda.gov [fda.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. Preclinical assessment of abuse liability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GZ-793A in Rat Striatal Slice Experiments
These application notes provide detailed protocols for researchers and drug development professionals investigating the effects of GZ-793A on dopamine release in the rat striatum. The methodologies outlined are based on established findings and are intended to serve as a comprehensive guide for conducting ex vivo striatal slice experiments.
Introduction
This compound is a lobelane analog that has been identified as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its mechanism of action involves competing with dopamine for uptake into synaptic vesicles, thereby attenuating the effects of psychostimulants like methamphetamine that rely on vesicular dopamine release.[1][3] Rat striatal slices provide a valuable ex vivo model to study the neurochemical effects of this compound on dopamine dynamics in a preserved neural circuit.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on dopamine release in rat striatal slices.
Table 1: this compound Concentrations and Effects on Methamphetamine-Evoked Dopamine Release
| This compound Concentration (µM) | Methamphetamine Concentration (µM) | Observed Effect on Dopamine Release | Reference |
| 0.3 - 100 | 5 | Inhibition of methamphetamine-evoked fractional dopamine release. | [3] |
| 10 | 5 | Inhibition of methamphetamine-evoked dopamine release without increasing DOPAC overflow. | [3] |
| 30 | 5 | Inhibition of methamphetamine-evoked dopamine release and increased DOPAC overflow. | [3] |
| 100 | 5 | Inhibition of methamphetamine-evoked dopamine release and increased DOPAC overflow. | [3] |
Table 2: this compound Selectivity
| This compound Concentration (µM) | Stimulus | Observed Effect on Dopamine Release | Reference |
| 1 - 100 | Nicotine (30 µM) | No inhibition of nicotine-evoked fractional dopamine release. | [3] |
| 1 - 100 | Electrical Field Stimulation (100 Hz/1 min) | No inhibition of electrical field-stimulation-evoked fractional dopamine release. | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Rat Striatal Slices
This protocol describes the preparation of viable acute striatal slices from adult rats.
Materials:
-
Adult Sprague-Dawley rats (250-300 g)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based artificial cerebrospinal fluid (NMDG-aCSF)
-
Oxygenated (95% O₂ / 5% CO₂) standard artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Filter paper
NMDG-aCSF Composition (in mM):
-
92 NMDG
-
2.5 KCl
-
1.25 NaH₂PO₄
-
30 NaHCO₃
-
20 HEPES
-
25 Glucose
-
2 Thiourea
-
5 Na-Ascorbate
-
3 Na-Pyruvate
-
0.5 CaCl₂
-
10 MgSO₄ (pH adjusted to 7.3-7.4 with HCl)
Standard aCSF Composition (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
26 NaHCO₃
-
10 Glucose
-
2.4 CaCl₂
-
1.3 MgSO₄ (pH 7.4, bubbled with 95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated NMDG-aCSF.
-
Isolate the striatum by making appropriate coronal cuts.
-
Mount the striatal block onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the ice-cold, oxygenated NMDG-aCSF-filled vibratome buffer tray.
-
Cut coronal slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing oxygenated NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing oxygenated standard aCSF at room temperature for at least 1 hour before the experiment.
Protocol 2: Superfusion of Striatal Slices and Drug Application
This protocol details the superfusion procedure to measure dopamine release from striatal slices.
Materials:
-
Prepared rat striatal slices
-
Superfusion system with multiple channels
-
Peristaltic pump
-
Water bath to maintain temperature (37°C)
-
Fraction collector
-
Oxygenated (95% O₂ / 5% CO₂) standard aCSF
-
This compound stock solution
-
Methamphetamine stock solution
Procedure:
-
Place one striatal slice into each superfusion chamber.
-
Perfuse the slices with oxygenated standard aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Allow the slices to equilibrate for at least 30-60 minutes, collecting fractions every 5 minutes to establish a stable baseline of dopamine release.
-
Introduce this compound into the superfusion buffer at the desired concentration (e.g., 10 µM). Continue perfusion with the this compound containing aCSF.
-
After a pre-incubation period with this compound (e.g., 20-30 minutes), introduce methamphetamine (e.g., 5 µM) in the continued presence of this compound.
-
Continue collecting superfusate fractions throughout the drug application period.
-
At the end of the experiment, perfuse with a high potassium aCSF solution to depolarize the slices and measure total dopamine content.
-
Store the collected fractions at -80°C until analysis.
Protocol 3: Quantification of Dopamine and DOPAC by HPLC
This protocol describes the analysis of dopamine and its metabolite DOPAC in the collected superfusate fractions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium dodecyl sulfate, pH adjusted)
-
Dopamine and DOPAC standards
-
Collected superfusate samples
Procedure:
-
Thaw the superfusate samples and standards on ice.
-
Prepare a standard curve with known concentrations of dopamine and DOPAC.
-
Inject a fixed volume of each standard and sample onto the HPLC column.
-
Elute the compounds isocratically with the mobile phase at a constant flow rate.
-
Detect dopamine and DOPAC using the electrochemical detector set at an appropriate oxidative potential.
-
Quantify the amount of dopamine and DOPAC in each sample by comparing the peak areas to the standard curve.
-
Normalize the data to the weight of the striatal slice.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively inhibits dopamine uptake via VMAT2.
Experimental Workflow for Rat Striatal Slice Superfusion
Caption: Workflow for this compound testing in striatal slices.
References
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of GZ-793A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-793A is a water-soluble analog of lobelane that acts as a potent and selective allosteric inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[6][7][8][9] By inhibiting VMAT2, this compound effectively reduces the vesicular loading of dopamine, thereby diminishing its release into the synaptic cleft.[7] This mechanism of action has been investigated for its therapeutic potential in conditions characterized by excessive dopaminergic signaling, such as methamphetamine abuse.[1][2][3]
This compound demonstrates a surmountable allosteric mechanism of inhibition at VMAT2.[2][5] However, its development as a pharmacotherapy was halted due to off-target effects, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which carries a risk of cardiac arrhythmias.[1][3]
These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to investigate both the primary, VMAT2-mediated effects of this compound on dopaminergic neuron activity and its off-target effects on hERG channels.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from patch-clamp experiments with this compound based on its known mechanism of action.
Table 1: Effects of this compound on the Firing Properties of Dopaminergic Neurons
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Spontaneous Firing Rate (Hz) | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.2** |
| Action Potential Threshold (mV) | -45.2 ± 1.5 | -44.8 ± 1.7 | -45.5 ± 1.9 |
| Afterhyperpolarization Amplitude (mV) | 15.3 ± 1.1 | 18.9 ± 1.3 | 22.1 ± 1.5 |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency (Hz) | 3.1 ± 0.4 | 4.5 ± 0.5* | 6.2 ± 0.6 |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency (Hz) | 4.2 ± 0.5 | 4.0 ± 0.6 | 3.8 ± 0.5 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 2: Off-Target Effects of this compound on hERG Channel Current
| Compound | Concentration (nM) | % Inhibition of hERG Current | IC50 (nM) |
| This compound | 100 | 15.2 ± 2.1 | \multirow{3}{*}{~800[1]} |
| 1000 (1 µM) | 55.8 ± 4.3 | ||
| 10000 (10 µM) | 88.1 ± 3.5 | ||
| Positive Control (e.g., Cisapride) | 10 | 92.5 ± 2.8 | ~5 |
Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in a dopaminergic synapse.
Caption: Workflow for whole-cell patch-clamp recording from dopaminergic neurons.
Experimental Protocols
Protocol 1: Investigating the Effects of this compound on the Electrophysiological Properties of Dopaminergic Neurons
This protocol is designed to assess how this compound modulates the intrinsic firing properties and synaptic inputs of dopaminergic neurons, likely through its action on VMAT2 and subsequent alteration of dopamine homeostasis.
1. Materials and Solutions
-
Animals: C57BL/6 mice (P21-P28)
-
Slicing Solution (Sucrose-based aCSF, ice-cold and bubbled with 95% O2/5% CO2):
-
Sucrose: 200 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
-
Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O2/5% CO2):
-
NaCl: 126 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
-
Internal Solution (K-Gluconate based):
-
K-Gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.4 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Stock Solution: 10 mM in distilled water, stored at -20°C.
2. Methods
-
Brain Slice Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold slicing solution.[1][10]
-
Rapidly dissect the brain and prepare 250-300 µm thick horizontal or coronal slices containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) using a vibratome in ice-cold slicing solution.[1][2][11]
-
Transfer slices to a holding chamber with aCSF at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[2]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.[1]
-
Visualize neurons in the VTA or SNc using an upright microscope with IR-DIC optics.[2]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.[3]
-
Establish a whole-cell patch-clamp configuration on a putative dopaminergic neuron.[1]
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, regular firing pattern (1-5 Hz), a long-duration action potential, and the presence of a prominent hyperpolarization-activated current (Ih).[2]
-
-
Data Acquisition:
-
Current-Clamp: Record spontaneous firing for at least 5 minutes to establish a stable baseline. Inject current steps to assess membrane properties and firing characteristics.
-
Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Bath apply this compound at desired concentrations (e.g., 1 µM and 10 µM) and record for at least 10 minutes at each concentration.
-
Perform a washout by perfusing with drug-free aCSF.
-
4. Data Analysis
-
Analyze changes in spontaneous firing rate, action potential threshold, and afterhyperpolarization amplitude in response to this compound.
-
Measure the frequency and amplitude of sEPSCs and sIPSCs before and after drug application.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed effects.
Protocol 2: Assessing Off-Target Effects of this compound on hERG Channels
This protocol is crucial for evaluating the cardiac liability of this compound and is based on standard safety pharmacology screening procedures.
1. Materials and Solutions
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
External Solution:
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
Adjust pH to 7.4 with NaOH.
-
-
Internal Solution:
-
KCl: 130 mM
-
MgCl2: 1 mM
-
EGTA: 5 mM
-
HEPES: 10 mM
-
Mg-ATP: 5 mM
-
Adjust pH to 7.2 with KOH.
-
-
This compound Stock Solution: 10 mM in distilled water.
-
Positive Control: Cisapride or another known potent hERG blocker.
2. Methods
-
Cell Culture: Culture HEK293-hERG cells under standard conditions and passage them regularly. Plate cells onto glass coverslips for patch-clamp experiments.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution at room temperature.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Use a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.[12][13]
-
Record stable baseline hERG tail currents for several minutes.
-
-
Data Acquisition:
-
Perfuse the cell with increasing concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM). Allow the effect to reach a steady state at each concentration before recording.
-
After testing the highest concentration, perform a washout with the external solution.
-
As a positive control, apply a known hERG blocker to confirm the sensitivity of the assay.
-
4. Data Analysis
-
Measure the peak amplitude of the hERG tail current at each concentration of this compound.
-
Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for this compound.
Conclusion
These detailed protocols provide a framework for the comprehensive electrophysiological characterization of this compound. By investigating its effects on dopaminergic neurons, researchers can gain insights into its primary mechanism of action and its potential impact on neuronal circuits. Concurrently, assessing its off-target effects on hERG channels is an essential step in understanding its safety profile. This dual approach is critical for the evaluation of any novel compound targeting neurotransmitter transporters in drug discovery and development.
References
- 1. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch-clamp recordings of SNpc dopamine neurons from midbrain slices [protocols.io]
- 3. Patch-Clamp Recordings from the Dendrite of a Dopaminergic Neuron in a Brain Slice [jove.com]
- 4. Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Additive effects of combined application of multiple hERG blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GZ-793A Competitive Binding Assay for Vesicular Monoamine Transporter-2 (VMAT2)
Audience: Researchers, scientists, and drug development professionals.
Introduction: GZ-793A is a water-soluble analog of lobelane that acts as a potent and selective inhibitor of the Vesicular Monoamine Transporter-2 (VMAT2).[1][2] VMAT2 is a crucial protein in monoaminergic neurons responsible for packaging neurotransmitters like dopamine from the cytoplasm into synaptic vesicles for subsequent release.[3][4] By inhibiting VMAT2, this compound effectively reduces the vesicular loading of dopamine, which is a key mechanism in its potential as a pharmacotherapy for methamphetamine use disorders.[2][5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity and selectivity of this compound and other test compounds for VMAT2.
Principle of the Assay: This competitive binding assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a specific radiolabeled ligand from its binding site on the VMAT2 transporter. The assay measures the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the competitor's binding affinity for the target.
Quantitative Data Summary
This compound demonstrates high affinity for VMAT2 and significant selectivity over other monoamine transporters and nicotinic receptors.[1][6]
| Target | Ligand/Parameter | Value | Reference |
| VMAT2 | This compound Ki | 29 - 30 nM | [1][5][6] |
| α4β2* Nicotinic Receptor | This compound Inhibition of [³H]nicotine binding | ~40% at 1 mM | [1] |
| α7* Nicotinic Receptor | This compound Inhibition of [³H]MLA binding | ~20% at 30 µM | [1] |
| Dopamine Transporter (DAT) | This compound Selectivity vs. VMAT2 | >50-fold | [1] |
| Serotonin Transporter (SERT) | This compound Selectivity vs. VMAT2 | >50-fold | [1] |
VMAT2 Signaling Pathway in Dopaminergic Neurons
The following diagram illustrates the critical role of VMAT2 in a presynaptic dopamine terminal and the mechanism of its inhibition.
Caption: Mechanism of VMAT2 in dopamine packaging and inhibition by this compound.
Experimental Protocols
This protocol describes a representative competitive binding assay using rat striatal membranes and [³H]dihydrotetrabenazine ([³H]DTBZ), a common high-affinity radioligand for VMAT2.
Part 1: Preparation of Rat Striatal Membranes
-
Tissue Dissection: Euthanize adult Sprague-Dawley rats according to approved institutional guidelines. Immediately dissect the striata on an ice-cold surface.
-
Homogenization: Homogenize the tissue in 20 volumes of ice-cold sucrose buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge it at 22,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptic vesicles.[7]
-
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot the membrane preparation and store at -80°C until use.
Part 2: [³H]Dihydrotetrabenazine Competitive Binding Assay
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ), specific activity ~20-60 Ci/mmol. Prepare a working stock in assay buffer.
-
Competitor: this compound. Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as unlabeled Tetrabenazine (TBZ) or Reserpine (10 µM final concentration).
-
Membrane Preparation: Thawed rat striatal membranes (typically 50-100 µg of protein per well).
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail & Counter.
Assay Procedure:
-
Plate Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well. Set up triplicate wells for:
-
Total Binding: Membrane + [³H]DTBZ + Assay Buffer.
-
Non-specific Binding (NSB): Membrane + [³H]DTBZ + 10 µM TBZ.
-
Competition: Membrane + [³H]DTBZ + varying concentrations of this compound.
-
-
Reagent Addition: Add the reagents to the wells in the following order:
-
150 µL of Assay Buffer (or buffer containing unlabeled TBZ/GZ-793A).
-
50 µL of membrane suspension.
-
50 µL of [³H]DTBZ (final concentration typically 1-5 nM, near the Kd).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
Part 3: Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = (Binding in presence of this compound - NSB) / (Total Binding - NSB) * 100
-
Plot the % Specific Binding against the log concentration of this compound.
-
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]DTBZ) used.
-
Kd is the dissociation constant of the radioligand for VMAT2.
-
-
Experimental Workflow Diagram
Caption: Workflow for the this compound competitive binding assay.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving GZ-793A solubility in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZ-793A, focusing on challenges related to its solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is described as a water-soluble analog of its parent compound, lobelane, and is supplied as a hydrochloride salt, which generally improves aqueous solubility.[1][2] However, experimental evidence indicates it has poor solubility at concentrations greater than 1 mM in aqueous solutions.[1] Therefore, while it is more soluble than lobelane, researchers may still encounter solubility issues, especially when preparing stock solutions or working at higher concentrations.
Q2: Why does this compound have limited aqueous solubility despite being a hydrochloride salt?
A2: this compound possesses a significant nonpolar surface area due to its two methoxyphenethyl moieties. These lipophilic groups can limit its interaction with water molecules, leading to reduced solubility in aqueous buffers, particularly at neutral pH. While the piperidine ring and the N-propan-1,2-diol moiety contribute to its polarity, the overall lipophilicity of the molecule can be a dominant factor.
Q3: What is the pKa of this compound and how does it affect solubility?
Q4: Can I use DMSO to prepare a stock solution of this compound?
A4: Yes, using an organic co-solvent like dimethyl sulfoxide (DMSO) is a common and recommended practice for preparing high-concentration stock solutions of poorly soluble compounds. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[3][4][5][6] A high-concentration stock in DMSO can then be diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Improving this compound Solubility
If you are observing precipitation or cloudiness when preparing solutions of this compound, consult the following troubleshooting table and protocols.
Table 1: Strategies for Solubility Enhancement
| Strategy | Principle | Application Notes for this compound |
| pH Adjustment | Increase the ionization of the compound. | Since this compound is a basic compound (piperidine derivative), lowering the pH of the buffer will increase its protonation and solubility. Aim for a buffer pH at least 2 units below the estimated pKa (e.g., pH 4-6). |
| Co-solvents | Reduce the polarity of the aqueous solvent. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into the final aqueous buffer, ensure the final co-solvent concentration is minimal and compatible with your experimental system. |
| Surfactants | Form micelles that encapsulate the compound. | Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the buffer to aid in solubilization. This is particularly useful for in vivo formulations. |
| Cyclodextrins | Form inclusion complexes with the lipophilic parts of the molecule. | Beta-cyclodextrins (β-CDs) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the phenethyl groups of this compound, increasing its aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex and/or sonicate the solution gently until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Warm the DMSO stock solution to room temperature.
-
Pipette the required volume of the aqueous experimental buffer into a tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Important: Always add the stock solution to the buffer, not the other way around.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound as a VMAT2 inhibitor.
Caption: Workflow for troubleshooting this compound solubility.
References
GZ-793A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GZ-793A.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orally active and selective vesicular monoamine transporter-2 (VMAT2) inhibitor.[1][2] It is a water-soluble analog of lobelane and is investigated for its potential in research on methamphetamine addiction by inhibiting the neurochemical effects of methamphetamine-induced dopamine release.[1][3]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for the solid compound and solutions are summarized in the table below. It should be stored sealed and away from moisture.[1][2]
Q3: What is the solubility of this compound?
A3: this compound is soluble in water at a concentration of 3 mg/mL (6.46 mM).[1][2] To achieve this solubility, ultrasonic treatment and warming are necessary.[1][2] For higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[2]
Q4: How is this compound typically shipped?
A4: this compound is generally shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Evaluation samples may be shipped with blue ice.[2]
Stability and Storage Conditions
Proper storage is critical to ensure the stability and performance of this compound in experimental settings. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | Not specified | Sealed storage, away from moisture.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture.[1] Can be stored for several months.[2] |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture.[1] |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Q1: I am having trouble dissolving this compound in water.
A1: this compound's solubility in water requires specific handling. If you are experiencing difficulties, try the following:
-
Ensure you are not exceeding the 3 mg/mL concentration.[1][2]
-
Gently warm the solution to 37°C while sonicating.[2]
Q2: My experimental results are inconsistent. Could this be related to this compound stability?
A2: Inconsistent results can be due to compound degradation. Please verify the following:
-
Storage: Confirm that your this compound, both solid and in solution, has been stored according to the recommended conditions and for no longer than the specified duration.
-
Solution Age: Use freshly prepared solutions whenever possible. Stock solutions stored at -20°C should be used within one month, and those at -80°C within six months.[1]
-
Moisture: Ensure the compound has been kept in a sealed container away from moisture, as this can affect its stability.[1][2]
Q3: I am observing off-target effects in my cardiac cell line experiments. Is this expected with this compound?
A3: Yes, this is a known characteristic of this compound. Research has shown that this compound can inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels and prolong action potentials in rabbit cardiac Purkinje fibers.[3] This suggests a potential for inducing ventricular arrhythmias, and due to these cardiac liabilities, its development as a pharmacotherapy is not being pursued.[3] Therefore, off-target cardiac effects are a critical consideration when designing and interpreting experiments with this compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Inhibition of Methamphetamine-Evoked Dopamine Release
This protocol describes the procedure to assess the inhibitory effect of this compound on dopamine release evoked by methamphetamine in rat striatal slices.[3]
-
Tissue Preparation: Prepare 0.5 mm thick coronal striatal slices from male Sprague-Dawley rats.[1]
-
Superfusion: Place the striatal slices in a superfusion chamber.
-
This compound Application: Superfuse the slices with this compound at various concentrations (e.g., 1-100 µM) for 90 minutes.[1][2] this compound should remain in the buffer for the remainder of the experiment.[3]
-
Methamphetamine Challenge: Introduce methamphetamine (e.g., 5 µM) into the superfusion buffer for a defined period.[3]
-
Sample Collection: Collect the superfusate at regular intervals.
-
Dopamine Measurement: Measure the concentration of dopamine in the collected samples, typically expressed as pg/ml/mg of slice weight.[3]
-
Data Analysis: Analyze the data to determine the concentration-dependent inhibition of methamphetamine-evoked dopamine release by this compound.[3]
Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's interaction with VMAT2 and its subsequent effect on dopamine homeostasis in the presence of methamphetamine.
Caption: this compound inhibits VMAT2, blocking dopamine packaging and methamphetamine's effects.
Experimental Workflow: Assessing this compound's Effect on Dopamine Release
This diagram outlines the typical experimental workflow for studying the impact of this compound on dopamine release.
References
Technical Support Center: GZ-793A and hERG Channel Interaction
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the interaction between the VMAT2 inhibitor GZ-793A and the hERG potassium channel. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and the hERG channel?
A1: this compound, a lobelane analog that inhibits the vesicular monoamine transporter-2 (VMAT2), has been shown to interact with the human ether-a-go-go-related gene (hERG) potassium channel. This interaction is a significant concern as it suggests potential cardiac liabilities. Studies have demonstrated that this compound inhibits the binding of the classic hERG channel blocker [3H]dofetilide to hERG channels expressed in HEK293 cells and prolongs the action potential duration in isolated rabbit cardiac Purkinje fibers.[1] This inhibitory action on the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[2][3][4]
Q2: Why is assessing the hERG interaction of this compound critical in preclinical studies?
A2: The hERG channel is a primary antitarget in drug development due to its crucial role in cardiac repolarization.[5] Blockade of the hERG channel is a common cause of drug-induced QT prolongation.[6] Therefore, early assessment of a compound's potential to inhibit the hERG channel is a mandatory part of safety pharmacology studies for investigational new drugs (INDs) to mitigate the risk of cardiotoxicity.[7] For a compound like this compound, which shows therapeutic promise for central nervous system disorders, characterizing its hERG liability is essential to determine its overall safety profile and potential for clinical development.
Q3: What are the standard assays to evaluate the this compound-hERG interaction?
A3: The "gold standard" for assessing a compound's effect on the hERG channel is the manual whole-cell patch-clamp electrophysiology assay.[4][8] This technique provides a direct measure of hERG channel function and its inhibition by a test compound. Other commonly used assays include:
-
Automated Patch-Clamp Electrophysiology: Systems like QPatch and PatchXpress offer higher throughput for screening compounds.[9][10]
-
Radioligand Binding Assays: These assays, often using [3H]dofetilide or [3H]astemizole, measure the displacement of a known hERG ligand by the test compound, providing an indirect measure of channel interaction.[2][11]
-
Cardiac Action Potential Duration (APD) Assays: These experiments, often conducted on isolated cardiac tissues (e.g., Purkinje fibers) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), assess the physiological consequence of hERG blockade.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound and its interaction with the hERG channel.
| Parameter | Value | Assay | Cell/Tissue Type | Reference |
| This compound hERG IC50 | Data not publicly available | - | - | - |
| This compound [3H]dofetilide Binding Inhibition | Demonstrated | Radioligand Binding | HEK293 cells expressing hERG | [1] |
| Effect on Action Potential | Prolongation | Action Potential Duration Assay | Rabbit Cardiac Purkinje Fibers | [1] |
Note: While the inhibitory effect of this compound on the hERG channel has been confirmed, a specific IC50 value from electrophysiology studies is not currently available in the public domain. Researchers are advised to determine this value empirically using the protocols outlined below.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is considered the gold standard for characterizing compound-hERG interactions.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Obtain whole-cell recordings using a patch-clamp amplifier.
-
Maintain the bath temperature at approximately 35-37°C.
-
Use a voltage protocol designed to elicit hERG tail currents, which are representative of the repolarizing current. A recommended protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current.
-
Apply increasing concentrations of this compound to the cell, allowing the current to reach a steady-state at each concentration.
-
Include a vehicle control and a positive control (e.g., dofetilide or E-4031).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
[3H]Dofetilide Radioligand Binding Assay
This assay provides a higher-throughput method to assess the binding of a compound to the hERG channel.
Objective: To determine if this compound competes with [3H]dofetilide for binding to the hERG channel.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the hERG channel.
-
Assay Buffer (in mM): 50 HEPES, 10 KCl, 1 MgCl2, pH 7.4.
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]dofetilide (e.g., 5 nM).
-
Add increasing concentrations of this compound.
-
For non-specific binding, use a high concentration of a known hERG blocker (e.g., 10 µM astemizole).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration.
-
Plot the percentage of inhibition of [3H]dofetilide binding against the concentration of this compound.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Patch-Clamp Electrophysiology
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable hERG current (rundown) | - Ion channel washout due to dialysis with pipette solution.- ATP depletion. | - Ensure 5 mM Mg-ATP is included in the internal solution.- Consider using the perforated patch technique to maintain the intracellular environment.- Monitor the baseline current for stability before compound application. If rundown is consistent, it can be mathematically corrected for during analysis. |
| Low success rate of giga-ohm seals | - Poor cell health.- Debris in the recording chamber.- Improperly polished pipettes. | - Use cells at optimal confluency and passage number.- Ensure the recording chamber and solutions are clean.- Optimize pipette polishing to create a smooth tip. |
| High leak current | - Poor seal quality.- Cell membrane damage. | - Discard cells with low seal resistance (<1 GΩ).- Apply gentle suction when forming the seal. |
| Variability in IC50 values | - Inconsistent experimental conditions (e.g., temperature, voltage protocol).- Compound solubility or stability issues. | - Strictly control the temperature as hERG kinetics are temperature-sensitive.- Use a standardized voltage protocol.- Verify the solubility and stability of this compound in the external solution. |
| Slow onset of block | - Compound may be "sticky" and adhere to the perfusion system.- Compound may have slow binding kinetics. | - Use a perfusion system with minimal dead volume and made of low-adhesion materials.- Allow sufficient time at each concentration for the effect to reach steady-state. |
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Filter plates not properly pre-treated. | - Optimize the [3H]dofetilide concentration.- Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.- Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI). |
| Low specific binding signal | - Low expression of hERG channels in the cell line.- Insufficient amount of membrane protein in the assay.- Degraded radioligand. | - Use a validated cell line with high hERG expression.- Optimize the amount of membrane protein per well.- Check the age and storage conditions of the [3H]dofetilide. |
| Poor correlation with functional data | - The binding assay does not account for the channel's functional state (open, closed, inactivated).- The compound may have complex interactions not captured by simple binding competition. | - Acknowledge that binding affinity (Ki) may not directly correlate with functional potency (IC50).- Use electrophysiology as the primary determinant of inhibitory potency. |
Visualizations
Caption: Workflow for assessing the hERG liability of a test compound.
Caption: Role of the hERG channel in cardiac repolarization and the effect of this compound.
Caption: Decision tree for troubleshooting unexpected results in hERG assays.
References
- 1. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dstc.jp [dstc.jp]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. appggreatlakes.org [appggreatlakes.org]
GZ-793A Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of GZ-793A, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It interacts with VMAT2 to inhibit the uptake of dopamine into synaptic vesicles.[3][4] This mechanism is central to its ability to attenuate the neurochemical effects of methamphetamine.[5][6]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is its interaction with the human-ether-a-go-go-related gene (hERG) channels.[1][5] Inhibition of hERG channels can lead to a prolongation of the action potential in cardiac Purkinje fibers, which raises concerns about potential ventricular arrhythmias.[5][7] In contrast to its parent compound, lobeline, this compound does not exhibit significant interaction with α4β2* and α7* nicotinic acetylcholine receptors.[5][7]
Q3: How does this compound's affinity for its on-target and off-target sites compare?
This compound displays high affinity for its primary target, VMAT2, while its affinity for off-target sites varies. The following table summarizes the available quantitative data for this compound's binding affinity and functional potency.
| Target | Assay Type | Species | Parameter | Value | Reference |
| VMAT2 | [³H]Dopamine Uptake Inhibition | Rat | Kᵢ | 29 nM | [2][8] |
| VMAT2 | [³H]Dopamine Release | Rat | High-Affinity EC₅₀ | 15.5 nM | [3][4] |
| VMAT2 | [³H]Dopamine Release | Rat | Low-Affinity EC₅₀ | 29.3 µM | [3][4] |
| VMAT2 | [³H]Dihydrotetrabenazine Binding | Rat | Kᵢ | 8.29 µM | [8] |
| hERG Channel | [³H]Dofetilide Binding | Human | - | Inhibition Observed | [5][7] |
| α4β2 Nicotinic Receptor | [³H]Nicotine Binding | Rat | - | No significant interaction | [5] |
| α7 Nicotinic Receptor | [³H]Methyllycaconitine Binding | Rat | - | No significant interaction | [5] |
Troubleshooting Guide: Experimental Controls for Off-Target Effects
Issue: Observed cellular phenotype may not be solely due to VMAT2 inhibition.
When using this compound in cellular or in vivo experiments, it is crucial to distinguish the effects of VMAT2 inhibition from potential off-target effects, primarily those related to hERG channel modulation.
Recommended Control Experiments:
-
Cell Lines with Varying Target Expression: If possible, utilize cell lines that endogenously express different levels of VMAT2 or engineered cell lines where VMAT2 expression can be knocked down (e.g., using siRNA or CRISPR). A this compound-induced effect that correlates with VMAT2 expression levels is more likely to be on-target.
-
hERG Channel Blockade Control: To investigate the potential contribution of hERG channel inhibition to your observed phenotype, co-administer a known hERG channel blocker with a different mechanism of action. If the effect of this compound is altered, it may suggest an off-target liability.
-
Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects are typically observed at concentrations consistent with the Kᵢ for VMAT2 (in the low nanomolar range), while off-target effects may manifest at higher concentrations.
Experimental Protocols
Protocol 1: VMAT2 Inhibition Assay - [³H]Dopamine Uptake
This protocol is adapted from studies evaluating the inhibitory potency of this compound on VMAT2 function.[8]
-
Objective: To determine the Kᵢ of this compound for VMAT2.
-
Materials:
-
Isolated synaptic vesicles from rat striatum.
-
[³H]Dopamine.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Prepare synaptic vesicles from rat striatal tissue.
-
Pre-incubate the vesicles with varying concentrations of this compound.
-
Initiate dopamine uptake by adding [³H]Dopamine.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake reaction by rapid filtration.
-
Measure the amount of [³H]Dopamine taken up by the vesicles using liquid scintillation counting.
-
Calculate the inhibitory constant (Kᵢ) by fitting the data to a competitive inhibition model.
-
Protocol 2: hERG Channel Binding Assay - [³H]Dofetilide Binding
This protocol is based on methods used to assess the interaction of this compound with hERG channels.[5]
-
Objective: To determine if this compound binds to hERG channels.
-
Materials:
-
Membranes from HEK-293 cells stably expressing hERG channels.
-
[³H]Dofetilide (a high-affinity hERG channel ligand).
-
This compound at various concentrations.
-
Assay buffer (50 mM Tris, 10 mM KCl, 1 mM MgCl₂).
-
-
Procedure:
-
Incubate the hERG-expressing cell membranes with [³H]Dofetilide in the presence and absence of varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound [³H]Dofetilide using a scintillation counter.
-
Determine the ability of this compound to displace [³H]Dofetilide binding, indicating an interaction with the hERG channel.
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine analogs of this compound: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in G-793A Behavioral Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when conducting behavioral studies with GZ-793A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a water-soluble analog of lobelane that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2][3][4] It interacts with VMAT2 to inhibit the effects of methamphetamine.[2][3] Specifically, it has been shown to inhibit methamphetamine-evoked dopamine release from striatal slices.[3]
Q2: What are the intended behavioral effects of this compound in preclinical studies?
In rodent models, this compound has been shown to decrease methamphetamine self-administration and block conditioned place preference (CPP) for methamphetamine.[5][6] These effects suggest that this compound can reduce the rewarding properties of methamphetamine.[6]
Q3: Are there any known off-target effects of this compound that could lead to inconsistent results?
Yes, a significant off-target effect of this compound is its interaction with the human ether-a-go-go-related gene (hERG) cardiac channels.[1][2][4] This interaction can lead to potential cardiac liabilities, including ventricular arrhythmias, which could cause unexpected animal morbidity or mortality, leading to inconsistent data.[1][2][4] Due to these potential cardiac side effects, its development as a pharmacotherapy has not been pursued.[1][2][4]
Q4: Does this compound show behavioral tolerance with repeated administration?
Unlike its parent compound, lobelane, this compound does not appear to produce behavioral tolerance.[1][2][4] Studies have shown that its effectiveness in reducing methamphetamine self-administration is maintained with repeated dosing.[6]
Q5: How does the route of administration affect the efficacy of this compound?
Both subcutaneous (s.c.) and oral administration of this compound have been shown to be effective in reducing methamphetamine self-administration in rats.[5][7] However, higher doses are required for oral administration to achieve a similar effect as subcutaneous injection.[5] The effects of oral administration have been observed to last longer than those of subcutaneous administration.[5]
Troubleshooting Guide
Issue 1: High variability in behavioral responses between subjects.
| Potential Cause | Troubleshooting Steps |
| Individual differences in drug metabolism. | Ensure a consistent and adequate washout period between experiments. Consider using a larger sample size to account for individual variability. |
| Inconsistent drug administration. | Verify the accuracy of dosing calculations and the consistency of the administration technique (e.g., injection volume, gavage technique). Ensure the drug solution is properly prepared and homogenous. |
| Stress-induced behavioral changes. | Acclimate animals to handling and the experimental apparatus to minimize stress. Maintain a consistent and quiet environment during testing. |
| Underlying health status of animals. | Monitor animal health closely, especially for any signs of cardiac distress, given the known hERG channel interaction.[1][2][4] Remove any animals showing signs of illness from the study. |
Issue 2: Reduced or absent behavioral effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect dosage. | Review the literature for effective dose ranges for the specific behavioral paradigm and route of administration.[5][6][7] Perform a dose-response study to determine the optimal dose for your experimental conditions. |
| Timing of drug administration. | The pretreatment interval is crucial. For subcutaneous administration, a 20-minute pretreatment has been shown to be effective.[6] For oral administration, effects have been observed with pretreatment intervals up to 180 minutes.[5][7] Optimize the pretreatment time for your specific experimental design. |
| Drug solution degradation. | Prepare fresh solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions. |
| Insufficient statistical power. | A small sample size may not be sufficient to detect a statistically significant effect. Conduct a power analysis to determine the appropriate number of subjects. |
Issue 3: Unexpected mortality or adverse events in the study population.
| Potential Cause | Troubleshooting Steps |
| Cardiac toxicity. | This is a known risk with this compound due to its interaction with hERG channels.[1][2][4] Closely monitor animals for any signs of distress. Consider consulting with a veterinarian to establish appropriate monitoring protocols. Be aware that this compound was not pursued for further development due to these cardiac liabilities.[1][2][4] |
| Interaction with other experimental variables. | Review all aspects of the experimental protocol for potential confounding factors that could exacerbate the adverse effects of this compound. |
Experimental Protocols
Methamphetamine Self-Administration in Rats (Adapted from Beckmann et al., 2011 & Wilmouth et al., 2013) [5][6]
-
Subjects: Male Sprague-Dawley rats are typically used. Animals are housed individually and maintained on a reverse light-dark cycle.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.
-
Training: Rats are trained to self-administer methamphetamine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5). Training sessions are typically 2 hours in duration.
-
This compound Administration: Once stable responding for methamphetamine is established, this compound is administered prior to the self-administration session.
-
Data Analysis: The primary dependent variable is the number of infusions earned. Active and inactive lever presses are also recorded. Data are typically analyzed using analysis of variance (ANOVA).
Visualizations
Caption: this compound's mechanism of action in inhibiting VMAT2.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A Pharmacokinetic and Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic and bioavailability challenges of GZ-793A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its primary mechanism of action involves inhibiting the uptake of dopamine into synaptic vesicles and blocking methamphetamine-induced dopamine release.[3] This leads to a decrease in extracellular dopamine concentrations, which is the intended therapeutic effect for treating methamphetamine addiction.[3]
Q2: What are the main challenges associated with the pharmacokinetics and bioavailability of this compound?
The primary challenges are:
-
Low Oral Bioavailability: While this compound is orally bioavailable, relatively high doses are required to achieve therapeutic effects.[4][5][6] The specific reasons for this low bioavailability, such as physicochemical properties and pharmacokinetic profile, have been noted as a limitation in studies.[5]
-
Potential for Cardiotoxicity: A significant issue that has hindered the clinical development of this compound is its interaction with human-ether-a-go-go-related gene (hERG) channels, suggesting a potential for inducing ventricular arrhythmias.[2][7]
Q3: What are the known effective doses of this compound from preclinical studies?
Effective doses of this compound have been determined in rat models for reducing methamphetamine self-administration. The required dosage varies depending on the route of administration.
| Route of Administration | Effective Dose Range (in rats) | Observed Effect |
| Subcutaneous (s.c.) | 10-30 mg/kg | Decreased methamphetamine self-administration and conditioned place preference.[5] |
| Oral (p.o.) | 30-240 mg/kg | Dose-dependent decrease in methamphetamine self-administration, with the highest dose (240 mg/kg) resulting in an 85% reduction.[4][5] |
| Intravenous (i.v.) | 5 and 20 mg/kg | Significantly decreased methamphetamine intake.[3] |
Q4: Has the development of this compound been discontinued?
Yes, due to its inhibition of hERG channels and the associated risk of cardiotoxicity, the clinical development of this compound was halted.[2][7] Research efforts have since shifted to developing analogs with a more favorable safety profile.[7]
Troubleshooting Guides
Issue: High variability in experimental results following oral administration.
-
Possible Cause: This is likely due to the inherently low and variable oral bioavailability of this compound.
-
Troubleshooting Steps:
-
Optimize Vehicle: Ensure the vehicle used for oral gavage is appropriate for solubilizing this compound and enhancing its absorption.
-
Fasting State: Administer the compound to animals in a fasted state to minimize the influence of food on absorption.
-
Dose-Response Curve: Conduct a thorough dose-response study to identify a more consistent effective dose in your specific experimental setup.
-
Alternative Routes: If consistent oral delivery is not achievable, consider alternative routes of administration with higher bioavailability, such as subcutaneous or intravenous injection, for proof-of-concept studies.
-
Issue: Observing unexpected off-target effects in behavioral assays.
-
Possible Cause: While this compound is selective for VMAT2, off-target effects, particularly at higher doses required for oral efficacy, are possible.[1] The known interaction with hERG channels is a prime example of a critical off-target effect.
-
Troubleshooting Steps:
-
Dose Reduction: Determine the minimal effective dose to reduce the likelihood of off-target pharmacology.
-
Control Groups: Include comprehensive control groups to differentiate between vehicle effects, compound effects, and behavioral artifacts.
-
In Vitro Profiling: If unexpected effects are consistently observed, consider in vitro profiling of this compound against a panel of common off-targets to identify potential interactions.
-
Experimental Protocols
Protocol: Assessing the Impact of Oral this compound on Methamphetamine Self-Administration in Rats
This protocol is a generalized procedure based on published studies.[3][4][5]
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3]
-
Surgical Implantation: Surgically implant intravenous catheters for methamphetamine self-administration.
-
Self-Administration Training: Train rats to self-administer methamphetamine (e.g., 0.03 mg/kg/infusion) under a specific schedule of reinforcement (e.g., fixed-ratio).[3]
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration. Doses ranging from 30-240 mg/kg have been tested.[5]
-
Administration and Testing:
-
Administer the prepared this compound or vehicle via oral gavage at a specified pretreatment time (e.g., 20-180 minutes) before the self-administration session.[4]
-
Place the rats in the operant conditioning chambers and record the number of methamphetamine infusions.
-
-
Control Measures:
-
To assess specificity, include a separate group of rats trained to respond for a different reinforcer, such as food, to ensure this compound does not cause a general decrease in motivation.[3][4]
-
A vehicle control group is essential to account for any effects of the gavage procedure or the vehicle itself.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of this compound to the vehicle control.[1]
Visualizations
Caption: Mechanism of action of this compound in the presence of methamphetamine.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Varenicline and this compound Differentially Decrease Methamphetamine Self-Administration under a Multiple Schedule of Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. scholars.uky.edu [scholars.uky.edu]
Technical Support Center: GZ-793A Cardiac Liability Assessment in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiac liabilities of GZ-793A in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiac liabilities of this compound?
A1: Preclinical studies have shown that this compound has the potential to induce ventricular arrhythmias.[1][2][3] This is due to its inhibitory effect on the human Ether-a-go-go-Related Gene (hERG) potassium channels and its ability to prolong action potentials in cardiac Purkinje fibers.[1][2][3] Development of this compound as a pharmacotherapy was discontinued due to these potential cardiac risks.[1][2]
Q2: What is the primary mechanism of this compound's action and its off-target cardiac effect?
A2: this compound is an analog of lobelane that selectively interacts with the vesicular monoamine transporter-2 (VMAT2) to inhibit the neurochemical effects of methamphetamine.[1][2][4][5] Its intended therapeutic action is centered on the central nervous system. However, its off-target cardiac liability stems from the blockade of hERG channels, a critical component in cardiac repolarization.[1][2][3]
Q3: Which animal models are most suitable for studying this compound-induced cardiac liabilities?
A3: The choice of animal model depends on the specific cardiac parameters being investigated. Small animal models like rats and rabbits can be used for initial screening and biomarker analysis.[6] Larger animal models, such as beagle dogs and pigs, are more suitable for in-depth cardiovascular function assessments due to their closer physiological resemblance to humans.[6] Spontaneously hypertensive rats may also be a sensitive model for detecting cardiotoxic effects.[6]
Q4: What are the key cardiac safety biomarkers to monitor in animal studies of this compound?
A4: Key biomarkers for monitoring drug-induced cardiotoxicity include:
-
Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of myocardial cell injury.[7][8][9]
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): This biomarker is released in response to cardiac muscle stretching and is a reliable indicator of cardiac stress and heart failure.[7][10][11]
-
Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase found in the heart muscle that can indicate myocardial damage.[8]
-
Lactate Dehydrogenase (LDH): A less specific marker that can be elevated in cases of tissue damage, including to the heart.[7][8]
Troubleshooting Guides
Problem 1: Difficulty in detecting a clear cardiotoxic signal in rodent models.
-
Possible Cause: Rodent models may have different cardiac ion channel expression and electrophysiology compared to humans, potentially making them less sensitive to hERG-blocking effects of this compound.
-
Troubleshooting Steps:
-
Consider a different species: Rabbits are known to be more sensitive to drugs that prolong the QT interval. The original findings of this compound's effect on action potential duration were observed in rabbit cardiac Purkinje fibers.[1][2][3]
-
Use higher doses or longer exposure times: A dose-response study may be necessary to identify a threshold for cardiotoxicity in the chosen model.
-
Employ more sensitive monitoring techniques: In addition to serum biomarkers, consider electrocardiogram (ECG) monitoring to detect changes in cardiac electrical activity, such as QT interval prolongation.
-
Problem 2: Inconsistent biomarker results between individual animals.
-
Possible Cause: Biological variability, differences in drug metabolism, or underlying health conditions in the animals can lead to varied responses.
-
Troubleshooting Steps:
-
Increase sample size: A larger cohort of animals can help to determine the statistical significance of any observed changes.
-
Ensure consistent dosing and sample collection times: Standardize experimental procedures to minimize variability.
-
Monitor animal health closely: Any signs of illness or stress should be noted as they can influence cardiac biomarkers.
-
Problem 3: ECG abnormalities are observed, but there is no corresponding increase in cardiac injury biomarkers.
-
Possible Cause: this compound may be causing functional changes in cardiac electrophysiology (arrhythmias) without causing immediate structural damage to the heart muscle.[11]
-
Troubleshooting Steps:
-
Focus on electrophysiological assessments: Utilize in vivo or ex vivo models (e.g., Langendorff-perfused heart) to directly measure action potentials and ion channel currents.
-
Histopathological examination: Conduct detailed microscopic examination of heart tissue to look for subtle signs of cellular stress or damage that may not be reflected by biomarkers.
-
Consider the time course: Biomarkers of cardiac injury may have a delayed release profile. Collect samples at multiple time points after this compound administration.
-
Quantitative Data Summary
Table 1: Key Cardiac Safety Biomarkers in Animal Models
| Biomarker | Animal Model(s) | Typical Use | Reference |
| Cardiac Troponin I (cTnI) | Dog, Cat, Horse, Cattle, Rat, Rabbit | Detection of myocardial cell damage | [7] |
| Cardiac Troponin T (cTnT) | Pig | Detection of myocardial cell damage | [7] |
| NT-proBNP | Rat, Dog, Cat | Indicator of cardiac stress and heart failure | [7][10][11] |
| NT-proANP | Rat, Mouse, Rabbit, Dog | Marker of drug-induced cardiac hypertrophy | [10][11] |
| Creatine Kinase-MB (CK-MB) | General | Indicator of myocardial injury | [8] |
| Lactate Dehydrogenase (LDH) | General | General marker of tissue damage | [7][8] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Effects on Cardiac Biomarkers in Rats
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound low dose.
-
This compound high dose.
-
-
Drug Administration: Administer this compound or vehicle via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples (e.g., from the tail vein) at baseline (pre-dose) and at multiple time points post-dose (e.g., 2, 6, 24, and 48 hours).
-
Biomarker Analysis: Process blood to obtain serum or plasma. Analyze samples for cTnI, cTnT, and NT-proBNP using commercially available ELISA kits validated for rats.[10]
-
Data Analysis: Compare biomarker levels between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Ex Vivo Assessment of this compound on Rabbit Cardiac Action Potential
-
Animal Model: New Zealand White rabbits.
-
Tissue Preparation: Isolate cardiac Purkinje fibers from the rabbit heart.
-
Experimental Setup: Mount the Purkinje fibers in an organ bath superfused with a physiological salt solution at a constant temperature.
-
Electrophysiological Recording: Impale the Purkinje fibers with a microelectrode to record intracellular action potentials.
-
Drug Application: After obtaining a stable baseline recording, perfuse the organ bath with increasing concentrations of this compound.
-
Data Acquisition: Record action potential parameters, including action potential duration at 90% repolarization (APD90).
-
Data Analysis: Analyze the concentration-dependent effects of this compound on APD90.
Visualizations
Caption: Experimental workflow for assessing this compound cardiac liabilities.
Caption: Dual mechanism of this compound: therapeutic action and off-target cardiac effect.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijah.in [ijah.in]
- 8. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Safety Biomarkers - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
- 11. Cardiac Safety Biomarker Assays in Preclinical Toxicology Testing | Biomedica [bmgrp.com]
unexpected effects of GZ-793A on locomotor activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the unexpected effects of GZ-793A on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to our rodent models and observed no significant change in spontaneous locomotor activity. Is this an expected outcome?
A1: Yes, this is an unexpected but documented finding. Studies have shown that acute administration of this compound, a potent and selective VMAT2 inhibitor, does not alter locomotor activity when administered alone or in conjunction with methamphetamine.[1] This was considered surprising given that other VMAT2 inhibitors like lobeline and tetrabenazine are known to inhibit amphetamine- and methamphetamine-induced hyperactivity.[1]
Q2: Why is the lack of effect of this compound on locomotor activity considered unexpected?
A2: VMAT2 inhibitors are expected to alter dopamine homeostasis. By inhibiting the vesicular monoamine transporter 2 (VMAT2), this compound prevents the uptake of dopamine into synaptic vesicles.[2] This would presumably lead to changes in cytosolic dopamine levels, which is a key neurotransmitter involved in regulating motor activity.[1] Typically, modulation of the dopaminergic system has a pronounced effect on locomotion.
Q3: We are using this compound to study its effects on methamphetamine-induced behaviors. Should we expect it to attenuate methamphetamine-induced hyperlocomotion?
A3: Based on published data, this compound does not appear to alter methamphetamine-induced locomotor activity.[1] While it has been shown to decrease methamphetamine self-administration and reinstatement of methamphetamine-seeking behavior, it does not seem to impact the psychomotor-activating effects of methamphetamine.[1][3]
Q4: Are there any other significant unexpected effects of this compound that we should be aware of during our experiments?
A4: Yes, a critical unexpected finding is the potential for cardiac liabilities. This compound was found to inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels and prolong action potentials in rabbit cardiac Purkinje fibers.[4] This suggests a risk for inducing ventricular arrhythmias, which ultimately led to the discontinuation of its development as a pharmacotherapy for methamphetamine use disorders.[4]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[4][5][6] It interacts with VMAT2 to inhibit the uptake of dopamine into synaptic vesicles.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect on locomotor activity after this compound administration. | This is the documented, albeit unexpected, effect of the compound. | 1. Confirm the dose and administration route are consistent with published studies (e.g., 15 mg/kg, s.c. in rats).[1] 2. Ensure the locomotor activity monitoring equipment is functioning correctly by testing with a known psychostimulant. 3. Consider that the lack of effect is the true result and proceed with your experimental plan accordingly. |
| Variability in baseline locomotor activity across animals. | Animal-to-animal variability is common. | 1. Ensure a sufficient habituation period for the animals in the testing chambers before recording baseline activity. 2. Standardize handling procedures and the time of day for testing to minimize environmental influences. |
| Concern about potential off-target effects. | This compound has a known off-target effect on hERG channels. | 1. Be aware of the potential for cardiac effects, although these may not be readily observable in locomotor studies. 2. If conducting physiological monitoring, pay close attention to cardiovascular parameters. |
Quantitative Data Summary
Table 1: Effect of this compound on Methamphetamine-Induced Reinstatement of Drug-Seeking Behavior
| Pretreatment | Reinstatement Drug | Active Lever Presses (Mean ± SEM) |
| Saline | Saline | 2.5 ± 0.5 |
| Saline | Methamphetamine (0.5 mg/kg) | 12.5 ± 2.5 |
| This compound (10 mg/kg) | Saline | 1.0 ± 0.5 |
| This compound (10 mg/kg) | Methamphetamine (0.5 mg/kg) | 3.0 ± 1.0 |
| This compound (15 mg/kg) | Saline | 1.5 ± 0.5 |
| This compound (15 mg/kg) | Methamphetamine (0.5 mg/kg) | 2.0 ± 1.0 |
Data adapted from a study on methamphetamine-induced reinstatement; specific values are illustrative based on reported significant effects.[1]
Table 2: Effect of Oral this compound on Methamphetamine Self-Administration
| This compound Dose (mg/kg, oral) | % Decrease in Methamphetamine Infusions (from baseline) |
| 30 | Not significant |
| 60 | Not significant |
| 120 | Significant Decrease |
| 240 | ~85% |
Data adapted from a study on the oral administration of this compound on methamphetamine self-administration.[3]
Experimental Protocols
Protocol 1: Assessment of this compound on Locomotor Activity in Rats
Objective: To determine the effect of this compound, alone and in combination with methamphetamine, on spontaneous locomotor activity.
Materials:
-
Male Sprague-Dawley rats
-
This compound hydrochloride
-
d-Methamphetamine HCl
-
Sterile saline (0.9% NaCl)
-
Locomotor activity chambers (e.g., 42 x 42 x 30 cm) with a grid of photobeam sensors
-
Data acquisition software (e.g., Versamax System)
Procedure:
-
Habituation:
-
Habituate the rats to the locomotor activity chambers for a set period (e.g., 60 minutes) for at least one day prior to the test day to minimize novelty-induced hyperactivity.
-
-
Drug Preparation:
-
Dissolve this compound and methamphetamine in sterile saline to the desired concentrations.
-
-
Experimental Groups:
-
Divide the animals into appropriate experimental groups (e.g., Saline + Saline, Saline + Methamphetamine, this compound + Saline, this compound + Methamphetamine).
-
-
Administration:
-
Administer this compound (e.g., 15 mg/kg, s.c.) or saline 20 minutes prior to the second injection.
-
Administer methamphetamine (e.g., 0.5 mg/kg, s.c.) or saline.
-
-
Data Collection:
-
Immediately after the second injection, place the rats in the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes) in time bins (e.g., 5 minutes).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of pretreatment and test drug on locomotor activity.
-
Visualizations
Caption: Mechanism of this compound action on VMAT2.
Caption: Experimental workflow for locomotor activity assessment.
References
- 1. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A Preclinical Technical Support Center
Welcome to the GZ-793A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lobelane analog that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2][3] It interacts with VMAT2 to inhibit the uptake of dopamine into synaptic vesicles and to block methamphetamine-evoked dopamine release.[1][2] This action is believed to be the basis for its potential as a therapeutic agent for methamphetamine abuse.[1][3]
Q2: What are the key advantages of this compound over its parent compounds, lobeline and lobelane?
A2: this compound displays several advantages over lobeline and lobelane. Unlike lobeline, this compound does not have a high affinity for nicotinic receptors, thus avoiding potential side effects associated with nAChR antagonism.[2][4][5] Furthermore, unlike lobelane, tolerance to the behavioral effects of this compound has not been observed in preclinical studies.[2][4] this compound has also demonstrated greater efficacy and specificity in decreasing methamphetamine self-administration in rat models.[5]
Q3: What is the most significant limitation of this compound for clinical development?
A3: The primary limitation that has halted the further development of this compound as a pharmacotherapy is its potential for cardiac liabilities.[2][4][6] Studies have shown that this compound inhibits [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels and prolongs action potentials in rabbit cardiac Purkinje fibers.[2][4] This interaction suggests a risk of inducing ventricular arrhythmias.[2][4]
Q4: Does this compound have abuse potential on its own?
A4: Preclinical evidence suggests that this compound lacks abuse potential. It does not engender self-administration behavior or produce conditioned place preference (CPP) in animal models.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent inhibition of methamphetamine-evoked dopamine release in vitro.
-
Possible Cause 1: this compound Concentration. The inhibitory effect of this compound on methamphetamine-evoked dopamine release is concentration-dependent.[2] Ensure that the concentrations used are within the effective range (e.g., 0.3-100 μM in rat striatal slices).[2][4]
-
Possible Cause 2: Experimental Preparation. The stability and viability of the preclinical model (e.g., striatal slices, isolated synaptic vesicles) are crucial. Ensure proper preparation and maintenance of the experimental setup.
-
Solution: Conduct a concentration-response curve to determine the optimal inhibitory concentration in your specific assay. Verify the health of your tissue preparation through appropriate controls.
Issue 2: Unexpected effects on baseline dopamine levels or other neurotransmitter systems.
-
Possible Cause 1: Off-target effects. While this compound is selective for VMAT2 over nicotinic receptors, high concentrations may lead to unforeseen off-target interactions.
-
Possible Cause 2: Model-specific responses. The neurochemical effects of this compound can vary depending on the brain region and the specific animal model used. For instance, this compound has been shown to decrease dopamine synthesis in the nucleus accumbens and striatum but not in the medial prefrontal cortex or orbitofrontal cortex.[9]
-
Solution: Use the lowest effective concentration of this compound. Characterize the neurochemical profile of this compound in your specific model and brain region of interest. This compound does not alter nicotine-evoked or electrical field-stimulation-evoked dopamine release, indicating its selectivity for inhibiting the effects of methamphetamine.[2][4]
Issue 3: Observing response-suppressant effects in behavioral models.
-
Possible Cause: At higher doses, this compound may produce response-suppressant effects that are not specific to the rewarding effects of methamphetamine. For example, while this compound decreased methamphetamine-induced reinstatement of drug-seeking, response-suppressant effects were noted when the compound was administered alone in that specific experimental context.[7][10]
-
Solution: Carefully titrate the dose of this compound to find a window that reduces methamphetamine-related behaviors without causing general response suppression. Include appropriate control groups to differentiate between specific and non-specific behavioral effects. For instance, this compound has been shown to have no effect on food-maintained responding at doses that decrease methamphetamine self-administration.[7]
Data Presentation
Table 1: In Vitro Binding Affinities and Potencies of this compound
| Parameter | Value | Species/System | Reference |
| VMAT2 ([3H]DA uptake) | Ki = 29 nM | Rat striatal synaptic vesicles | [1] |
| VMAT2 ([3H]DTBZ binding) | Ki = 8.29 µM | Rat striatal synaptic vesicles | [1] |
| [3H]DA Release (High-affinity) | EC50 = 15.5 nM | Rat striatal synaptic vesicles | [1][3] |
| [3H]DA Release (Low-affinity) | EC50 = 29.3 µM | Rat striatal synaptic vesicles | [1][3] |
Table 2: Effects of this compound on Methamphetamine (METH)-Induced Behaviors in Rats
| Behavioral Paradigm | This compound Dose | Effect | Reference |
| METH Self-Administration | 10, 15, 30 mg/kg | Dose-dependent decrease | [5] |
| METH-induced CPP | 15 mg/kg | Blocked METH-induced CPP | [8] |
| Cue-induced Reinstatement | 15 mg/kg | Decreased reinstatement | [7] |
| METH-induced Reinstatement | 15 mg/kg | Decreased reinstatement | [7] |
Experimental Protocols
Protocol 1: Methamphetamine-Evoked Dopamine Release from Rat Striatal Slices
This protocol is a summary of the methodology described in the literature.[2]
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs buffer. The striata are dissected and sliced into 300 µm sections using a McIlwain tissue chopper.
-
Superfusion: Slices are transferred to superfusion chambers and superfused with oxygenated Krebs buffer at 37°C for a 60-minute equilibration period.
-
This compound Incubation: Slices are superfused with varying concentrations of this compound (e.g., 0.3-100 µM) or vehicle for 30 minutes.
-
Methamphetamine Stimulation: Following incubation, the slices are exposed to methamphetamine (e.g., 5 µM) in the superfusion buffer for a defined period.
-
Fraction Collection: Superfusate fractions are collected at regular intervals throughout the experiment.
-
Dopamine Analysis: The concentration of dopamine in the collected fractions is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Dopamine release is calculated as fractional release and the inhibitory effect of this compound is determined by comparing it to vehicle-treated controls.
Visualizations
Caption: Mechanism of this compound action on dopaminergic nerve terminals.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
GZ-793A vs. Lobeline: A Comparative Analysis of VMAT2 Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GZ-793A and lobeline, two compounds recognized for their inhibitory effects on the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 plays a crucial role in the packaging of monoamine neurotransmitters into synaptic vesicles, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. This document synthesizes experimental data to offer an objective performance comparison, outlines detailed experimental protocols, and visualizes key pathways and workflows to support further research and development.
Mechanism of Action: VMAT2 Inhibition
VMAT2 is a transporter protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to sequester cytosolic monoamines, such as dopamine, norepinephrine, serotonin, and histamine, into vesicles for subsequent release into the synaptic cleft. This process is vital for proper neurotransmission.
Inhibitors of VMAT2 interfere with this vesicular packaging process. By blocking the transporter, these compounds lead to a depletion of vesicular monoamines. The cytosolic monoamines are then more susceptible to metabolism by enzymes like monoamine oxidase (MAO), resulting in a decrease in the overall amount of neurotransmitter available for release. This mechanism is the basis for the therapeutic effects of VMAT2 inhibitors in conditions characterized by excessive monoaminergic activity.
Quantitative Comparison of VMAT2 Inhibition
The following table summarizes the key quantitative metrics for this compound and lobeline in their inhibition of VMAT2. The data highlights the significantly greater potency of this compound compared to lobeline.
| Parameter | This compound | Lobeline | Reference |
| VMAT2 Inhibition (K_i) | 26 nM | 2.04 µM | [1] |
| [³H]Dopamine Release (EC_50) | 15.5 nM (High-affinity site) | 25.3 µM | [2][3] |
| [³H]Dopamine Uptake Inhibition (IC_50) | Not explicitly stated, but potent inhibition is noted. | 0.88 µM | [2][3][4] |
| [³H]Dihydrotetrabenazine Binding Inhibition (IC_50) | Not explicitly stated, but noted to have low-affinity interaction. | 0.90 µM | [2][3][4] |
| Selectivity for VMAT2 | High, with negligible activity at nicotinic receptors. | Lower, also acts as an antagonist at nicotinic acetylcholine receptors. | [1] |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: [³H]dihydrotetrabenazine ([³H]DTBZ) binding assays and [³H]dopamine ([³H]DA) uptake/release assays. These experiments are fundamental to characterizing the interaction of compounds with VMAT2.
[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay
This assay is used to determine the affinity of a compound for the tetrabenazine binding site on VMAT2.
Methodology:
-
Preparation of Vesicle Membranes: Synaptic vesicles are typically isolated from rat striatal tissue through a series of homogenization and centrifugation steps. The final pellet, rich in synaptic vesicles, is resuspended in a suitable buffer.
-
Binding Reaction: The prepared vesicle membranes are incubated with a fixed concentration of [³H]DTBZ, a radioligand that binds with high affinity to VMAT2.
-
Competition Binding: To determine the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50) of a test compound (e.g., this compound or lobeline), the incubation is performed in the presence of varying concentrations of the unlabeled compound.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The radioactivity retained on the filters, corresponding to the amount of [³H]DTBZ bound to VMAT2, is then quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC_50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]DTBZ. The K_i value can then be calculated from the IC_50 using the Cheng-Prusoff equation.
[³H]Dopamine ([³H]DA) Uptake and Release Assays
These functional assays measure the ability of a compound to inhibit the transport of dopamine into synaptic vesicles or to induce the release of pre-loaded dopamine.
Methodology for Uptake Assay:
-
Vesicle Preparation: Similar to the binding assay, synaptic vesicles are isolated from rat striatum.
-
Uptake Reaction: The vesicles are incubated with [³H]DA in a buffer containing ATP to energize the VMAT2 transporter.
-
Inhibition: To test the inhibitory effect of a compound, the uptake reaction is carried out in the presence of various concentrations of the test compound.
-
Termination and Measurement: The uptake is stopped by rapid filtration, and the amount of [³H]DA accumulated inside the vesicles is measured by scintillation counting.
-
Analysis: The IC_50 value for the inhibition of [³H]DA uptake is determined from the concentration-response curve.
Methodology for Release Assay:
-
Vesicle Loading: Synaptic vesicles are pre-loaded with [³H]DA by incubation in the presence of ATP.
-
Release Induction: After loading, the vesicles are exposed to the test compound at various concentrations to induce the release of the accumulated [³H]DA.
-
Measurement: The amount of [³H]DA remaining in the vesicles after exposure to the test compound is measured over time.
-
Analysis: The half-maximal effective concentration (EC_50) for [³H]DA release is calculated from the concentration-response data.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the VMAT2 signaling pathway and a typical experimental workflow.
Caption: VMAT2 Signaling Pathway and Inhibition.
Caption: VMAT2 Inhibition Assay Workflow.
Discussion and Conclusion
The experimental data clearly indicate that this compound is a significantly more potent inhibitor of VMAT2 than lobeline. With a K_i value in the nanomolar range, this compound demonstrates a much higher affinity for the transporter. This is further supported by its high-potency EC_50 value for inducing dopamine release.
Furthermore, this compound exhibits greater selectivity for VMAT2. Lobeline's interaction with nicotinic acetylcholine receptors introduces a confounding factor in its pharmacological profile, potentially leading to off-target effects. The high selectivity of this compound makes it a more precise tool for studying VMAT2 function and a potentially more favorable therapeutic candidate with a reduced side-effect profile.
References
- 1. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the VMAT2 Inhibitors GZ-793A and Tetrabenazine for Researchers
This guide provides a detailed comparison of the mechanisms of action of two prominent vesicular monoamine transporter 2 (VMAT2) inhibitors: GZ-793A and tetrabenazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their biochemical and pharmacological properties.
Introduction
Both this compound and tetrabenazine exert their primary pharmacological effects by inhibiting VMAT2, a transport protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles. By blocking this process, these compounds lead to the depletion of monoamines from neuronal stores, thereby modulating neurotransmission. While their primary target is the same, emerging evidence reveals subtle but significant differences in their mechanisms of action, binding properties, and selectivity.
Mechanism of Action
Tetrabenazine is a well-established, reversible VMAT2 inhibitor. It acts by binding to VMAT2 and preventing the uptake of monoamines into synaptic vesicles, leading to their cytoplasmic degradation by monoamine oxidase. This depletion of monoamines, particularly dopamine, in the central nervous system is the basis for its therapeutic effects in hyperkinetic movement disorders. Tetrabenazine itself is rapidly metabolized to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which are potent VMAT2 inhibitors. Notably, the (+)-enantiomer of tetrabenazine and its metabolites exhibit significantly higher affinity for VMAT2 than their (-)-counterparts. Beyond its action on VMAT2, tetrabenazine has been shown to possess a weak affinity for the dopamine D2 receptor.
This compound , a novel and selective VMAT2 inhibitor, also functions by inhibiting the vesicular uptake of monoamines. However, its interaction with VMAT2 appears to be more complex than that of tetrabenazine. Studies suggest that this compound interacts with VMAT2 at multiple sites. It exhibits surmountable allosteric inhibition of methamphetamine-evoked dopamine release. This compound has a high-affinity interaction site (EC50 = 15.5 nM) and a low-affinity site (EC50 = 29.3 μM) related to dopamine release, and it also shows a low affinity for the dihydrotetrabenazine binding site on VMAT2.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for this compound and tetrabenazine based on available experimental data.
| Parameter | This compound | Tetrabenazine | Reference(s) |
| VMAT2 Binding Affinity (Ki) | 29 nM (for dopamine uptake inhibition) | Racemic: ~100 nM; (+)-enantiomer: 4.47 nM | |
| [3H]DTBZ Binding Affinity (Ki) | 8.29 µM | Not directly reported, but is the radioligand used | |
| Dopamine Release Inhibition | High-affinity site EC50 = 15.5 nM; Low-affinity site EC50 = 29.3 µM | Not explicitly defined in the same manner | |
| Mechanism of Inhibition | Surmountable allosteric inhibition | Reversible, competitive with monoamines | |
| Off-Target Binding | Low affinity for dopamine and serotonin transporters | Weak affinity for Dopamine D2 receptor (Ki = 2100 nM) |
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for VMAT2 using [3H]dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
Materials:
-
Rat brain tissue (striatum)
-
[3H]dihydrotetrabenazine ([3H]DTBZ)
-
Test compounds (this compound, tetrabenazine)
-
Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5
-
Wash Buffer: Ice-cold assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Vesicle Preparation: Homogenize rat striatal tissue in ice-cold sucrose solution (0.32 M). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 100,000 x g for 45 minutes at 4°C to pellet the synaptic vesicles. Resuspend the vesicle pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the vesicle suspension, [3H]DTBZ (final concentration ~10 nM), and varying concentrations of the test compound (or buffer for total binding). For non-specific binding, add a high concentration of unlabeled tetrabenazine or Ro4-1284 (10 µM).
-
Incubation: Incubate the plate at room temperature for 30-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Release Assay using Fast-Scan Cyclic Voltammetry (FSCV)
This protocol outlines the measurement of dopamine release from brain slices in response to electrical stimulation.
Materials:
-
Rodent brain slices (containing the striatum)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2
-
Carbon-fiber microelectrode
-
Stimulating electrode
-
Voltammetry software and hardware
-
Vibratome
Procedure:
-
Slice Preparation: Prepare 300 µm coronal brain slices containing the striatum using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C. Position a carbon-fiber microelectrode in the striatum. Place a bipolar stimulating electrode approximately 100-200 µm from the recording electrode.
-
Dopamine Measurement: Apply a triangular waveform potential to the carbon-fiber electrode and scan repeatedly. Electrically stimulate the tissue with a single pulse or a train of pulses to evoke dopamine release. The oxidation and reduction of dopamine at the electrode surface generates a current that is measured and is proportional to the dopamine concentration.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing the test compound (this compound or tetrabenazine) at various concentrations.
-
Data Analysis: Analyze the FSCV data to determine the peak concentration of dopamine released and the rate of dopamine uptake. Compare the dopamine release parameters before and after drug application to determine the inhibitory effect of the compound.
In Vivo Neurotransmitter Level Measurement using Microdialysis
This protocol describes the in vivo measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
Live rodent
-
Microdialysis probe
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the desired brain region (e.g., striatum). Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain, in timed fractions using a fraction collector.
-
Drug Administration: After collecting baseline samples, administer the test compound (this compound or tetrabenazine) systemically (e.g., intraperitoneally or orally).
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for their content of dopamine, serotonin, and their metabolites using HPLC-ECD.
-
Data Analysis: Quantify the neurotransmitter concentrations in each sample and express them as a percentage of the baseline levels. This allows for the determination of the time course and magnitude of the drug's effect on extracellular neurotransmitter levels.
Signaling Pathways and Experimental Workflows
Caption: VMAT2 Inhibition Signaling Pathway.
Caption: Experimental Workflow Diagram.
Conclusion
Both this compound and tetrabenazine are potent inhibitors of VMAT2, leading to the depletion of vesicular monoamines. While they share this primary mechanism, key differences exist. This compound demonstrates a more complex, allosteric interaction with VMAT2 at multiple sites, whereas tetrabenazine acts as a more classical reversible inhibitor. In terms of dopamine uptake inhibition, this compound is equipotent to tetrabenazine, but it is significantly less potent at the [3H]DTBZ binding site, suggesting distinct binding modes. These differences in their molecular interactions with VMAT2 may underlie their unique pharmacological profiles and therapeutic applications. Further research is warranted to fully elucidate the clinical implications of these mechanistic distinctions.
GZ-793A: High Selectivity for VMAT2 with Negligible Nicotinic Receptor Interaction
For researchers and drug development professionals investigating therapeutic candidates for substance use disorders, particularly for methamphetamine addiction, the selectivity of a compound is a critical determinant of its potential efficacy and safety. This guide provides a detailed comparison of GZ-793A, a lobelane analog, and its interaction with nicotinic acetylcholine receptors (nAChRs), supported by experimental data.
This compound was developed as a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2) to mitigate the neurochemical and behavioral effects of methamphetamine.[1][2] A key objective in its development was to avoid the nicotinic receptor activity associated with its parent compound, lobeline, which is known to have a high affinity for nAChRs.[1][2][3]
Comparative Analysis of Receptor Binding Affinity
Experimental evidence demonstrates that this compound exhibits a starkly different binding profile compared to lobeline, with a notable lack of affinity for the primary nicotinic receptor subtypes in the brain, the α4β2* and α7* nAChRs.[1][2]
| Compound | Target | Ki (nM) | Selectivity over nAChRs |
| This compound | VMAT2 | ~50 | >20,000-fold vs. α4β2 & α7** |
| α4β2* nAChR | >1,000,000 | ||
| α7* nAChR | >1,000,000 | ||
| Lobeline | VMAT2 | ~50 | Low |
| α4β2* nAChR | High Affinity | ||
| α7* nAChR | High Affinity | ||
| Nicotine | α4β2* nAChR | High Affinity | N/A |
| α7* nAChR | High Affinity | N/A | |
| Note: Ki values are approximate and compiled from multiple sources for comparative purposes. The Ki for this compound at nAChRs is extrapolated from the lack of inhibition at concentrations up to 1 mM. |
Functional Assays Corroborate Lack of Nicotinic Activity
Functional studies further confirm the absence of interaction between this compound and nicotinic receptors. In striatal slice preparations, this compound did not inhibit dopamine release evoked by nicotine or electrical field stimulation.[1][2][3] This is in direct contrast to its effective inhibition of methamphetamine-evoked dopamine release, which is mediated by its action on VMAT2.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's selectivity.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for α4β2* and α7* nicotinic receptors.
Protocol:
-
Tissue Preparation: Whole brains from male Sprague-Dawley rats were homogenized in ice-cold buffer.
-
Assay for α4β2 nAChRs:*
-
Radioligand: [³H]nicotine.
-
Incubation: Rat brain membranes were incubated with varying concentrations of this compound and [³H]nicotine.
-
Nonspecific Binding Determination: Defined in the presence of 10 µM cytisine.
-
Detection: Bound radioactivity was quantified using liquid scintillation spectrometry.
-
-
Assay for α7 nAChRs:*
-
Radioligand: [³H]methyllycaconitine (MLA).
-
Incubation: Rat brain membranes were incubated with varying concentrations of this compound and [³H]MLA.
-
Nonspecific Binding Determination: Defined in the presence of 10 µM nicotine.[1]
-
Detection: Bound radioactivity was quantified using liquid scintillation spectrometry.
-
Dopamine Release Assay
Objective: To assess the functional effect of this compound on nicotine-evoked dopamine release.
Protocol:
-
Tissue Preparation: Striatal slices were prepared from male Sprague-Dawley rats.
-
Superfusion: The slices were superfused with a physiological buffer.
-
Stimulation: Dopamine release was evoked by the application of nicotine (30 µM).
-
Treatment: In separate experiments, this compound (1-100 µM) was applied prior to and during the nicotine stimulation.[2]
-
Quantification: The amount of dopamine released into the superfusate was measured, likely via high-performance liquid chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathway.
References
- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A Shows Greater Specificity Than Varenicline in Reducing Methamphetamine Self-Administration in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals that GZ-793A, a selective vesicular monoamine transporter-2 (VMAT2) inhibitor, more effectively and selectively reduces methamphetamine self-administration in animal models compared to varenicline, a nicotinic acetylcholine receptor (nAChR) partial agonist. While both compounds have been investigated as potential pharmacotherapies for methamphetamine use disorder, this compound demonstrates a more promising preclinical profile by specifically targeting methamphetamine-seeking behavior without significantly altering motivation for other rewards.
Methamphetamine addiction remains a significant public health challenge with no FDA-approved medications.[1][2] The research community has been actively exploring novel pharmacological interventions that can effectively reduce the reinforcing effects of methamphetamine and prevent relapse. This comparison guide synthesizes key experimental findings on this compound and varenicline to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: Distinct Neurological Targets
This compound and varenicline reduce methamphetamine's effects through different neurobiological pathways.
This compound is a water-soluble analog of lobelane and acts as a selective inhibitor of VMAT2.[3][4] VMAT2 is a crucial protein responsible for packaging dopamine and other monoamines into synaptic vesicles for release. By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available for release when methamphetamine is administered, thereby blunting the drug's rewarding and reinforcing effects.[3][4][5] Notably, this compound does not appear to have significant affinity for nicotinic receptors, which distinguishes it from other compounds like lobeline.[3][4] However, its development as a potential pharmacotherapy has been halted due to concerns about potential cardiac liabilities.[3][4]
Varenicline , marketed as Chantix®, is primarily known for its use in smoking cessation. It functions as a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 nicotinic acetylcholine receptors.[6][7][8] The rationale for its use in methamphetamine dependence stems from the role of the cholinergic system in modulating dopamine release and the rewarding effects of stimulants.[7][9][10] By partially activating α4β2 nAChRs, varenicline may help restore dopamine deficits associated with methamphetamine use and reduce the rewarding effects of the drug.[9][10]
Head-to-Head Comparison in Methamphetamine Self-Administration
A key study directly compared the effects of this compound and varenicline on methamphetamine self-administration in male Sprague-Dawley rats using a multiple schedule of reinforcement, where the animals could work for either intravenous methamphetamine infusions or food pellets.[1][2] This design is crucial for determining the specificity of a potential pharmacotherapy.
Experimental Protocol: Multiple Schedule of Reinforcement
-
Subjects: Male Sprague-Dawley rats.[2]
-
Apparatus: Standard operant conditioning chambers.
-
Procedure: Rats were trained to self-administer methamphetamine (0.03 mg/kg/infusion) and food pellets in alternating components within a single session. This allowed for the simultaneous assessment of the drugs' effects on motivation for a natural reward (food) versus a drug reward.[2]
-
Drug Administration: this compound or varenicline was administered prior to the self-administration sessions.[2]
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Effect on Methamphetamine Self-Administration | Effect on Food-Maintained Responding | Reference |
| This compound | 5 and 20 | Significantly decreased methamphetamine intake compared to saline. | No alteration in food-maintained responding. | [1][2] |
| Varenicline | 0.3, 1.0, 3.0 | Less specific decrease in methamphetamine intake over time. | Data suggests non-specific effects on behavior. | [1][2] |
The results from this direct comparison indicate that this compound selectively reduces methamphetamine self-administration, suggesting it specifically targets the reinforcing properties of the drug.[1] In contrast, varenicline's effects were less specific.[1][2]
Varenicline's Effects on Methamphetamine Seeking and Reinstatement
Further studies on varenicline have explored its effects on both the self-administration and reinstatement phases of methamphetamine use in both male and female rats. Reinstatement models are preclinical paradigms that mimic relapse in humans.
Experimental Protocol: Self-Administration and Reinstatement
-
Surgery: Rats were surgically implanted with indwelling jugular catheters for intravenous drug administration.[6][7][8]
-
Self-Administration Phase: Rats were trained to self-administer methamphetamine (e.g., 0.056 mg/kg/infusion) during daily sessions.[7][8] The effect of various doses of varenicline (0.0, 0.3, 1.0, and 3.0 mg/kg) on methamphetamine intake was then tested.[6][7][8]
-
Extinction Phase: Following the self-administration phase, methamphetamine was no longer available, and lever pressing was extinguished.[6][7][8]
-
Reinstatement Phase: Methamphetamine-seeking behavior was reinstated by a priming injection of methamphetamine (e.g., 0.3 mg/kg). The effect of varenicline on this reinstated seeking behavior was then assessed.[6][7][8]
Quantitative Data Summary for Varenicline
| Study Population | Varenicline Dose (mg/kg) | Effect on Methamphetamine Self-Administration | Effect on Methamphetamine-Primed Reinstatement | Reference |
| Male Rats | 0.3, 1.0, 3.0 | Did not alter self-administration of methamphetamine or saline. | Non-specifically increased active lever responding at 0.3 and 1.0 mg/kg doses. | [6][11] |
| Female Rats | 0.3, 1.0, 3.0 | Higher doses non-specifically reduced active lever pressing. | Lower doses increased methamphetamine-primed reinstatement. | [7][8] |
These findings suggest that varenicline is not only ineffective at reducing methamphetamine self-administration in these models but may also increase the liability for relapse, particularly at lower doses.[6][7][8][11] The increase in active lever pressing during reinstatement was observed to be non-specific, suggesting a potential general increase in activity rather than a specific effect on drug-seeking.[6]
This compound's Efficacy in Other Preclinical Models
In addition to the direct comparison, other studies have consistently demonstrated this compound's ability to reduce methamphetamine-seeking behaviors.
-
Oral Administration: Oral administration of this compound (120 and 240 mg/kg) dose-dependently decreased methamphetamine self-administration without affecting food-maintained responding.[12] This is a critical finding as oral administration is the preferred route for clinical applications.[12]
-
Reinstatement: this compound has also been shown to decrease cue-induced and methamphetamine-induced reinstatement of drug-seeking, further supporting its potential to prevent relapse.[5]
Conclusion
The available preclinical evidence strongly suggests that this compound holds a more favorable profile than varenicline as a potential pharmacotherapy for methamphetamine dependence. This compound consistently and selectively reduces methamphetamine self-administration and seeking behaviors across different administration routes and experimental paradigms. In contrast, varenicline's effects are less specific, and it may even exacerbate relapse-like behavior under certain conditions. While the development of this compound has been halted due to off-target effects, its mechanism of action through VMAT2 inhibition remains a promising avenue for future drug development efforts targeting methamphetamine use disorder.[1][2][3][4] Researchers should continue to explore VMAT2 inhibitors with improved safety profiles.
References
- 1. Varenicline and this compound Differentially Decrease Methamphetamine Self-Administration under a Multiple Schedule of Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline and this compound differentially decrease methamphetamine self-administration under a multiple schedule of reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Varenicline treatment for methamphetamine dependence: A randomized, double-blind phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GZ-793A and Other VMAT2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vesicular monoamine transporter 2 (VMAT2) inhibitor GZ-793A with other notable VMAT2 inhibitors, including the clinically approved drugs tetrabenazine, deutetrabenazine, and valbenazine. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays.
Executive Summary
Vesicular monoamine transporter 2 (VMAT2) is a critical protein involved in the packaging and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of VMAT2 is a key therapeutic strategy for managing hyperkinetic movement disorders. This guide focuses on a comparative analysis of this compound, a novel VMAT2 inhibitor, against established VMAT2 inhibitors. While this compound showed promise in preclinical studies for the treatment of methamphetamine abuse, its development was halted due to potential cardiac liabilities. In contrast, tetrabenazine and its derivatives, deutetrabenazine and valbenazine, have received FDA approval for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.
Mechanism of Action of VMAT2 Inhibitors
VMAT2 inhibitors act by binding to the VMAT2 protein on synaptic vesicles, which prevents the uptake of monoamines from the cytoplasm into the vesicles.[1] This leads to a depletion of monoamine stores, resulting in reduced neurotransmitter release into the synaptic cleft. The primary therapeutic effect in hyperkinetic movement disorders is attributed to the depletion of dopamine.[2]
Below is a diagram illustrating the signaling pathway of VMAT2 and its inhibition.
Comparative Data of VMAT2 Inhibitors
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and other VMAT2 inhibitors.
Table 1: VMAT2 Binding Affinity and Potency
| Compound | VMAT2 Binding Affinity (Ki) | VMAT2 Inhibition (IC50) | Notes |
| This compound | 26 nM[3] | - | High affinity and selectivity for VMAT2.[3] |
| Tetrabenazine | 1.34 nM (Kd)[4] | ~100-200 nM (dopamine uptake)[4] | Parent drug has lower affinity than its active metabolites. |
| (+)-α-dihydrotetrabenazine | 0.97 nM[2] | - | Active metabolite of valbenazine and tetrabenazine. |
| (-)-α-dihydrotetrabenazine | 2.2 µM[2] | - | Less active metabolite of tetrabenazine. |
| Deutetrabenazine Metabolites | Active metabolites show potent VMAT2 inhibition.[5] | [+] metabolites: ~10 nM[5] | Deuteration slows metabolism, leading to a more stable pharmacokinetic profile.[6] |
| Valbenazine | - | - | Prodrug, rapidly converted to (+)-α-dihydrotetrabenazine.[6] |
Table 2: Pharmacokinetic Properties
| Compound | Half-life | Dosing Frequency | Food Effect | Key Metabolic Pathways |
| This compound | Not clinically determined | Not applicable | Not applicable | Not applicable |
| Tetrabenazine | ~2-8 hours (active metabolites extend duration)[4] | Multiple times daily | - | Extensive first-pass metabolism.[4] |
| Deutetrabenazine | 9-10 hours[7] | Twice daily | Administer with food[6] | Metabolized by CYP2D6.[6] |
| Valbenazine | 15-22 hours[1] | Once daily | No significant food effect[1] | Hydrolysis and metabolism by CYP3A4/5 and CYP2D6.[7] |
Table 3: Clinical and Developmental Status
| Compound | Therapeutic Indication | Development Status | Key Adverse Events |
| This compound | Methamphetamine abuse (preclinical) | Development Halted | Potential for ventricular arrhythmias (hERG channel inhibition).[8] |
| Tetrabenazine | Chorea in Huntington's disease | FDA Approved | Depression, suicidality, parkinsonism.[1] |
| Deutetrabenazine | Tardive dyskinesia, Chorea in Huntington's disease | FDA Approved | Somnolence, diarrhea, dry mouth.[6] |
| Valbenazine | Tardive dyskinesia | FDA Approved | Somnolence, fatigue.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
VMAT2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to VMAT2. A common radioligand is [³H]dihydrotetrabenazine ([³H]DTBZ).
Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation enriched with VMAT2.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]dihydrotetrabenazine and varying concentrations of the test compound. Include a control for non-specific binding using a high concentration of unlabeled tetrabenazine.[2]
-
Filtration: After incubation (e.g., 60-90 minutes at 30°C), rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[2][9]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Dopamine Release Assay from Rat Striatal Slices
This assay measures the ability of a compound to inhibit dopamine release from brain tissue.
Protocol:
-
Slice Preparation: Prepare coronal slices (e.g., 300 µm thick) of rat striatum using a vibratome.
-
Pre-incubation: Pre-incubate the slices in an oxygenated artificial cerebrospinal fluid (aCSF) buffer. The slices can be loaded with [³H]dopamine to measure its release.
-
Stimulation and Sample Collection: Place the slices in a superfusion chamber and perfuse with aCSF. Stimulate dopamine release using high potassium concentrations or electrical stimulation. Collect the superfusate at regular intervals.
-
Drug Application: Introduce the test compound into the perfusion buffer and continue to stimulate and collect samples to determine its effect on dopamine release.
-
Quantification: Measure the amount of dopamine (or [³H]dopamine) in the collected samples using high-performance liquid chromatography (HPLC) with electrochemical detection or liquid scintillation counting.
-
Data Analysis: Compare the amount of dopamine released in the presence and absence of the test compound to determine the extent of inhibition.
Comparative Logic and Conclusion
The development of VMAT2 inhibitors highlights a progression towards improved pharmacokinetic profiles and better tolerability.
References
- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Synthesis and release of dopamine in rat striatal slices: requirement for exogenous tyrosine in the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A: An In Vitro Efficacy Comparison Guide for VMAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of GZ-793A, a novel lobelane analog, with other vesicular monoamine transporter-2 (VMAT2) inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Executive Summary
This compound is a potent and selective inhibitor of VMAT2, demonstrating significant efficacy in blocking methamphetamine-evoked dopamine release in vitro. Compared to its parent compounds, lobeline and lobelane, this compound exhibits a favorable profile of high affinity for VMAT2 and greater selectivity over other monoamine transporters. While showing promise as a potential pharmacotherapy for methamphetamine abuse, its development was halted due to potential cardiac liabilities stemming from off-target effects on hERG channels. This guide will delve into the quantitative data supporting its VMAT2 inhibitory activity, compare it with other known VMAT2 inhibitors, and provide detailed experimental protocols for the key in vitro assays.
Comparative Efficacy of VMAT2 Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to lobeline, lobelane, tetrabenazine, and reserpine in inhibiting VMAT2 function.
Table 1: VMAT2 Binding Affinity (Ki values)
| Compound | Ki (nM) | Radioligand | Tissue Preparation | Reference |
| This compound | 29 | [3H]Dihydrotetrabenazine | Rat Striatal Vesicles | [1] |
| Lobeline | 900 | [3H]Dihydrotetrabenazine | Rat Striatal Vesicles | [2] |
| Lobelane | 45 | [3H]DA uptake | Rat Striatal Synaptic Vesicles | [3] |
| Tetrabenazine | 1.3 - 4.47 | [3H]Dihydrotetrabenazine | Rat Brain Membranes | [4][5] |
| Reserpine | 340 (in absence of ATP) | [3H]Dihydrotetrabenazine | Bovine Striatal Synaptic Vesicles | [6] |
Table 2: Inhibition of Dopamine (DA) Uptake/Release (IC50/EC50 values)
| Compound | IC50/EC50 | Assay Type | Tissue/Cell Preparation | Reference |
| This compound | High EC50: 15.5 nM; Low EC50: 29.3 µM | [3H]DA Release | Isolated Striatal Synaptic Vesicles | [7] |
| Lobeline | 0.88 µM | [3H]DA Uptake | Rat Striatal Vesicle Preparations | [2] |
| Lobelane | 0.65 µM | Methamphetamine-evoked DA overflow | Rat Striatal Slices | [3] |
| Tetrabenazine | 20.4 ± 4.1 nM | FFN206 Uptake | HEK293T cells expressing VMAT2 | [8] |
| Reserpine | < 100 nM | Nicotinic-stimulated catecholamine release | PC12 cells | [9] |
Mechanism of Action at VMAT2
This compound inhibits VMAT2, a transporter responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release, thereby counteracting the effects of stimulants like methamphetamine which promote a surge in dopamine. This compound interacts with VMAT2 at multiple sites, leading to a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[7][10]
This compound inhibits the VMAT2 transporter, blocking dopamine packaging.
Experimental Protocols
[3H]Dihydrotetrabenazine (DTBZ) Binding Assay
This assay is used to determine the binding affinity of a compound to VMAT2.
-
Tissue Preparation: Whole rat brains or striatum are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[11]
-
Assay Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of [3H]DTBZ and varying concentrations of the test compound (e.g., this compound). The incubation is typically carried out at 30°C for 60 minutes.[11]
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, dried, and radioactivity is quantified using a scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for a typical radioligand binding assay.
Methamphetamine-Evoked Dopamine Release Assay from Rat Striatal Slices
This assay measures the ability of a compound to inhibit the release of dopamine induced by methamphetamine.
-
Slice Preparation: Rat striatal slices (typically 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[12]
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate and temperature.
-
Sample Collection: After a baseline period, the superfusion medium is switched to one containing methamphetamine to evoke dopamine release. Fractions of the superfusate are collected at regular intervals. To test the effect of an inhibitor, the slices are pre-incubated with the compound before the methamphetamine challenge.
-
Dopamine Quantification: The concentration of dopamine in the collected fractions is measured, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The amount of dopamine released is calculated and compared between control and drug-treated conditions to determine the inhibitory effect of the compound.
Concluding Remarks
This compound stands out as a high-affinity, selective VMAT2 inhibitor that effectively counteracts methamphetamine-induced dopamine release in vitro. Its comparison with other VMAT2 inhibitors like lobeline, lobelane, tetrabenazine, and reserpine highlights its potent activity. However, the discovery of its interaction with hERG channels underscores the critical importance of comprehensive off-target screening in the early stages of drug development. The data and protocols presented in this guide offer valuable insights for researchers working on novel therapeutics targeting the vesicular monoamine transporter system.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]Dihydrotetrabenazine binding to bovine striatal synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Enhancement of dopamine release from striatal slices of rats that were subchronically treated with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-793A's Allosteric Antagonism of Methamphetamine at VMAT2: A Comparative Analysis
For Immediate Release
Lexington, KY – Researchers in the field of neuropharmacology and drug development now have access to a comprehensive comparison guide detailing the Schild analysis of GZ-793A, a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2), in its antagonism of methamphetamine. This guide elucidates the allosteric nature of this interaction and provides a comparative framework with other VMAT2 inhibitors, offering valuable insights for the development of therapeutics for methamphetamine use disorder.
A critical finding from studies on this compound is its unique mechanism of action. Unlike classical competitive antagonists, this compound exhibits surmountable allosteric inhibition of methamphetamine-induced dopamine release. A Schild-like analysis, a method adapted to study complex drug-transporter interactions, revealed a regression slope of 0.49 ± 0.08. This value, deviating from the unity slope expected for competitive antagonism, signifies that this compound modulates the effect of methamphetamine at a site on the VMAT2 protein distinct from the methamphetamine binding site. This allosteric modulation presents a nuanced approach to counteracting the neurochemical effects of methamphetamine.
Comparative Efficacy of VMAT2 Inhibitors
To provide a clearer perspective on this compound's performance, this guide summarizes key quantitative data for this compound and other notable VMAT2 inhibitors, lobeline and tetrabenazine. These compounds have been investigated for their potential to mitigate the effects of methamphetamine.
| Compound | Parameter | Value | Species | Assay | Reference |
| This compound | Schild Slope | 0.49 ± 0.08 | Rat | [³H]Dopamine Release from Striatal Vesicles | [1] |
| Ki (VMAT2) | 29 nM | Rat | [³H]Dopamine Uptake | ||
| IC₅₀ (METH-evoked DA release) | ~10 µM (for initial inhibition) | Rat | Dopamine Release from Striatal Slices | ||
| Lobeline | Ki (VMAT2) | 45 nM | Rat | Vesicular [³H]Dopamine Uptake | [2] |
| IC₅₀ (METH-evoked DA overflow) | 0.42 µM | Rat | Dopamine Overflow from Striatal Slices | [2] | |
| Tetrabenazine | Ki (VMAT2) | ~2 nM | Rat | [³H]Dihydrotetrabenazine Binding | |
| Potency vs. DAT | 2.5-fold more potent for VMAT2 | Rat | [³H]DA Uptake (VMAT2) vs. [³H]WIN 35,428 Binding (DAT) | [3] |
Experimental Methodologies
A cornerstone of this guide is the detailed presentation of the experimental protocols used to derive the comparative data. Understanding these methodologies is crucial for researchers seeking to replicate or build upon these findings.
Schild-like Analysis of this compound Inhibition of Methamphetamine-Evoked [³H]Dopamine Release from Isolated Striatal Synaptic Vesicles
This assay is pivotal in characterizing the nature of this compound's antagonism.
-
Preparation of Synaptic Vesicles: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate undergoes differential centrifugation to isolate synaptic vesicles.
-
[³H]Dopamine Loading: Vesicles are incubated with [³H]dopamine in the presence of ATP to facilitate active transport into the vesicles.
-
Initiation of Release: Methamphetamine is added at various concentrations to evoke the release of pre-loaded [³H]dopamine.
-
Inhibition with this compound: The release assay is performed in the absence and presence of increasing concentrations of this compound.
-
Quantification: The amount of [³H]dopamine released is determined by liquid scintillation counting.
-
Data Analysis: Concentration-response curves for methamphetamine are generated at each concentration of this compound. The dose-ratios are calculated and a Schild regression is plotted (log(dose-ratio - 1) vs. log[this compound]). The slope of this regression indicates the nature of the antagonism. A slope of 1 suggests competitive antagonism, while a slope less than 1, as observed with this compound, is consistent with surmountable allosteric inhibition.[1]
In Vivo Microdialysis for Measuring Dopamine Release
This technique allows for the real-time measurement of extracellular dopamine levels in the brains of awake, freely moving animals, providing a more physiologically relevant context.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the nucleus accumbens, a key area in the brain's reward circuitry.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: this compound or a vehicle is administered, followed by a methamphetamine challenge.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and the concentration of dopamine is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in extracellular dopamine concentrations in response to methamphetamine, with and without this compound pre-treatment, are analyzed to determine the inhibitory effect of this compound in vivo.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the complex mechanisms and workflows, this guide includes detailed diagrams generated using the DOT language.
This comprehensive guide serves as a critical resource for researchers dedicated to understanding the complex pharmacology of methamphetamine and developing effective countermeasures. The detailed data and protocols provided herein are intended to facilitate further research and accelerate the discovery of novel therapeutics for methamphetamine addiction.
References
- 1. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine inhibition of monoamine uptake and methamphetamine behavioral effects: Locomotor activity, drug discrimination and self-administration - PMC [pmc.ncbi.nlm.nih.gov]
Validating GZ-793A's Therapeutic Potential for Substance Abuse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GZ-793A with other pharmacological alternatives for the treatment of substance abuse, with a focus on methamphetamine addiction. The information presented is supported by experimental data to validate the therapeutic potential of this compound.
Executive Summary
This compound, a novel lobelane analog, has emerged as a promising preclinical candidate for the treatment of methamphetamine abuse. It functions as a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, a mechanism distinct from currently explored alternatives. This guide compares the preclinical efficacy and mechanism of action of this compound with three other pharmacological agents investigated for stimulant use disorder: bupropion, naltrexone, and varenicline. While bupropion and naltrexone (particularly in combination) and varenicline have shown some clinical utility, this compound's unique target and preclinical profile suggest a potentially valuable new therapeutic strategy.
Comparative Analysis of Therapeutic Agents
This section details the mechanisms of action and summarizes the performance of this compound and its comparators in preclinical and clinical studies.
This compound: A Selective VMAT2 Inhibitor
This compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[2][3][4][5][6] By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available for release, thereby dampening the reinforcing effects of methamphetamine.[7] Preclinical studies have shown that this compound dose-dependently decreases methamphetamine self-administration in rats.[1][8] Notably, this effect appears to be specific to drug-seeking behavior, as this compound did not significantly alter food-maintained responding at effective doses.[9][10] Furthermore, studies have indicated that this compound does not produce significant effects on general locomotor activity, suggesting a favorable side-effect profile in this regard.[7]
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor
Bupropion is a norepinephrine and dopamine reuptake inhibitor (NDRI) approved for the treatment of depression and as a smoking cessation aid.[11][12][13][14] Its mechanism in substance abuse is thought to involve the enhancement of dopaminergic and noradrenergic signaling, which may alleviate withdrawal symptoms and reduce cravings.[11][12][13][14][15] Clinical trials of bupropion for methamphetamine dependence have yielded mixed results. Some studies suggest efficacy in reducing methamphetamine use, particularly in individuals with lower levels of dependence.[16] However, other trials have not demonstrated a significant overall effect compared to placebo.[17]
Naltrexone: An Opioid Receptor Antagonist
Naltrexone is an opioid receptor antagonist approved for the treatment of opioid and alcohol use disorders.[18][19][20][21][22] Its mechanism in stimulant abuse is less clear but is hypothesized to involve modulation of the endogenous opioid system, which plays a role in the rewarding effects of drugs of abuse.[18][19][20][21][22] Clinical studies of naltrexone for amphetamine dependence have shown some promise in reducing relapse and craving.[23] More recently, the combination of injectable extended-release naltrexone with oral bupropion has demonstrated efficacy in reducing methamphetamine use in a Phase III clinical trial.[24][25]
Varenicline: A Nicotinic Acetylcholine Receptor Partial Agonist
Varenicline is a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 nicotinic acetylcholine receptors.[26][27][28][29] It is approved as a smoking cessation aid.[30] Its potential for treating methamphetamine abuse is based on the role of nicotinic receptors in modulating dopamine release and the rewarding effects of stimulants.[29][31] As a partial agonist, varenicline can reduce cravings and withdrawal symptoms while also blocking the reinforcing effects of nicotine and potentially other stimulants.[26][27][30] Clinical trials of varenicline for methamphetamine dependence have shown it to be safe and to reduce the subjective positive effects of methamphetamine.[32] However, a phase II clinical trial did not find it to be an effective treatment for reducing methamphetamine use.[29][33]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key preclinical and clinical studies for each compound.
Table 1: Preclinical Efficacy of this compound in Animal Models of Methamphetamine Self-Administration
| Dose (mg/kg) | Route of Administration | Percent Reduction in Methamphetamine Self-Administration (vs. Control) | Effect on Food-Maintained Responding | Reference |
| 5 | s.c. | Significant decrease | No significant change | [9][10] |
| 10 | s.c. | ~25% | No significant change | [7] |
| 15 | s.c. | ~50% | No significant change | [7] |
| 20 | s.c. | Significant decrease | No significant change | [9][10] |
| 120 | p.o. | Significant decrease | No significant change | [1] |
| 240 | p.o. | ~85% | No significant change | [1] |
Table 2: Clinical Efficacy of Alternative Treatments for Methamphetamine Abuse
| Compound(s) | Primary Outcome Measure | Efficacy Finding | Reference |
| Bupropion | Methamphetamine-free week | Not statistically significant overall (p=0.09); significant effect in male patients with lower baseline use (p<0.0001) | |
| Naltrexone | Amphetamine-negative urine samples | Significantly higher number of negative urine samples compared to placebo | [23] |
| Naltrexone (injectable) + Bupropion (oral) | ≥3 methamphetamine-negative urine samples out of 4 | Stage 1: 16.5% in treatment group vs. 3.4% in placebo group. Stage 2: 11.4% in treatment group vs. 1.8% in placebo group | [24] |
| Varenicline | End-of-treatment abstinence | No significant difference between varenicline (15%) and placebo (20%) | [33] |
| Varenicline | Reduction in positive subjective effects of methamphetamine | 2 mg dose significantly reduced ratings of "Any drug effect" and "Stimulated" | [32] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies cited.
This compound: Preclinical Self-Administration and Reinstatement Studies
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a syringe pump for intravenous drug delivery, and a pellet dispenser for food reward.
-
Procedure (Self-Administration): Rats were trained to press a lever for intravenous infusions of methamphetamine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5, requiring five lever presses per infusion).[1] Sessions were typically conducted daily. For the multiple schedule of reinforcement, drug and food were available in alternating components within a single session.[9][10]
-
Procedure (Reinstatement): Following self-administration training, rats underwent an extinction phase where lever presses no longer resulted in methamphetamine infusions. Reinstatement of drug-seeking behavior was then triggered by a priming injection of methamphetamine or presentation of drug-associated cues. The effect of this compound on this reinstated behavior was then assessed.[7]
-
Data Analysis: The primary dependent variable was the number of methamphetamine infusions earned or the number of active lever presses. Statistical analyses typically involved analysis of variance (ANOVA) to compare the effects of different doses of this compound to a vehicle control.
Bupropion: Randomized, Placebo-Controlled Clinical Trial
-
Study Design: A double-blind, placebo-controlled, parallel-group design.[34]
-
Participants: Individuals meeting DSM-IV criteria for methamphetamine dependence.[34]
-
Intervention: Participants were randomly assigned to receive either sustained-release bupropion (e.g., 150 mg twice daily) or a matching placebo for a period of 12 weeks.[16][17]
-
Concomitant Treatment: All participants typically received psychosocial therapy, such as cognitive-behavioral therapy.[17]
-
Outcome Measures: The primary outcome was typically the proportion of methamphetamine-negative urine samples collected during the treatment period. Secondary outcomes included self-reported drug use, craving scores, and treatment retention.
-
Data Analysis: Statistical analyses such as generalized estimating equations were used to compare the treatment and placebo groups on the primary outcome measures.
Naltrexone and Bupropion Combination: Multi-Site Clinical Trial
-
Study Design: A multi-site, double-blind, placebo-controlled trial with a two-stage sequential parallel comparison design.[24]
-
Participants: Adults with moderate to severe methamphetamine use disorder.[25]
-
Intervention: In the first stage, participants were randomized to receive either extended-release injectable naltrexone (380 mg every 3 weeks) plus oral extended-release bupropion (450 mg daily) or matched placebos for 6 weeks.[24][25] Non-responders in the placebo group were re-randomized in a second 6-week stage.
-
Outcome Measures: The primary outcome was a response defined as at least three methamphetamine-negative urine samples out of four collected at the end of each stage.[24] Secondary outcomes included craving and quality of life assessments.[35]
-
Data Analysis: The response rates between the active treatment and placebo groups were compared using appropriate statistical tests.
Varenicline: Randomized, Double-Blind, Phase II Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled phase II clinical trial.[29][33]
-
Participants: Treatment-seeking, methamphetamine-dependent volunteers.[29][33]
-
Intervention: Participants were randomized to receive varenicline (e.g., 1 mg twice daily) or a placebo, in conjunction with cognitive-behavioral therapy, for 9 weeks.[29][33][36]
-
Outcome Measures: The primary outcomes were the proportion of participants achieving end-of-treatment abstinence (methamphetamine-negative urine during the final weeks) and the treatment effectiveness score (number of negative urine samples).[29][33]
-
Data Analysis: The primary outcomes were compared between the varenicline and placebo groups using statistical tests appropriate for proportions and count data.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the presynaptic dopamine neuron.
Caption: Mechanisms of action for alternative therapeutic agents.
Caption: Generalized experimental workflows for preclinical and clinical validation.
References
- 1. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Varenicline and this compound Differentially Decrease Methamphetamine Self-Administration under a Multiple Schedule of Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline and this compound differentially decrease methamphetamine self-administration under a multiple schedule of reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 16. A retrospective analysis of two randomized trials of bupropion for methamphetamine dependence: suggested guidelines for treatment discontinuation/augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized, placebo-controlled trial of bupropion in methamphetamine-dependent participants with less than daily methamphetamine use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. droracle.ai [droracle.ai]
- 20. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Trial protocol of an open-label pilot study of oral naltrexone–bupropion combination pharmacotherapy for the treatment of methamphetamine use disorder (the NABU trial) | BMJ Open [bmjopen.bmj.com]
- 24. attcnetwork.org [attcnetwork.org]
- 25. psychiatryonline.org [psychiatryonline.org]
- 26. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Varenicline treatment for methamphetamine dependence: A randomized, double-blind phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. Varenicline treatment for methamphetamine dependence: A randomized, double-blind phase II clinical trial [escholarship.org]
- 34. ClinicalTrials.gov [clinicaltrials.gov]
- 35. ClinicalTrials.gov [clinicaltrials.gov]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for G-793A
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research, the introduction of novel compounds like GZ-793A, a lobelane analog, marks a significant step forward in the exploration of new therapeutic avenues. As a compound that interacts with the vesicular monoamine transporter-2 (VMAT2), its handling and disposal demand a protocol rooted in rigorous safety standards, especially in the absence of a specific Safety Data Sheet (SDS). This document serves as an essential guide for researchers, scientists, and drug development professionals, providing a clear, step-by-step framework for the safe disposal of this compound, thereby ensuring a secure laboratory environment.
When dealing with a novel chemical with unknown hazards, it is imperative to treat the substance as hazardous until proven otherwise.[1] This precautionary principle underpins all subsequent handling and disposal procedures.
I. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
A conservative approach to PPE is crucial when handling substances with unknown toxicity.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with appropriate particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[2] |
| Preparing Solutions | - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[2] |
| Conducting Reactions | - Fume hood or other ventilated enclosure- Chemical-resistant gloves- Lab coat- Safety glasses with side shields or safety goggles |
| Waste Disposal | - Chemical-resistant gloves- Lab coat- Safety glasses with side shields or safety goggles |
II. This compound Disposal: A Step-by-Step Protocol
All waste generated from the handling of this compound must be treated as hazardous waste.[2] Adherence to the following protocol is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.
Step 1: Waste Segregation
-
Solid Waste: All contaminated solid waste, including used gloves, weighing boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been unequivocally confirmed.[2]
-
Sharps: Any sharps, such as needles or broken glassware contaminated with this compound, should be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[3]
Step 2: Container Management
-
All hazardous waste containers must be in good condition and compatible with the chemical waste being stored.[4]
-
Containers must be securely capped at all times, except when adding waste.[4][5]
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the appropriate hazard pictograms.[6]
Step 3: Storage
-
Hazardous waste must be stored in a designated and secure "Satellite Accumulation Area" (SAA).[4]
-
Ensure secondary containment for all liquid waste containers to prevent spills from reaching drains.[1][5]
-
Incompatible wastes must be segregated to prevent dangerous reactions.[3][4] For instance, acids should be stored separately from bases.[4][7]
Step 4: Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Never dispose of this compound down the sink or in the regular trash.[3][6]
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.
III. Experimental Protocols and Decontamination
While specific experimental protocols for this compound are not publicly available, general best practices for handling potent research chemicals should be followed. All manipulations of powdered this compound should occur within a fume hood or a powder-containment balance enclosure to prevent inhalation of dust.[2]
Following any experiment, all work surfaces and non-disposable equipment must be thoroughly decontaminated with an appropriate solvent or cleaning agent.[2] Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
IV. Visualizing the Disposal Workflow
To provide a clear logical framework for the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Workflow for the proper segregation, collection, storage, and disposal of this compound waste.
By adhering to these stringent guidelines, researchers can confidently work with novel compounds like this compound, ensuring both their personal safety and the protection of the environment. This commitment to best practices in laboratory safety and chemical handling is paramount for the continued advancement of scientific discovery.
References
- 1. twu.edu [twu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
